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Core Science & Biosynthesis

Foundational

4-Fluoro-4-(m-tolyl)piperidine: Chemical Properties, Structural Dynamics, and Synthetic Workflows

Executive Summary 4-Fluoro-4-(m-tolyl)piperidine is a highly specialized, fluorinated heterocyclic building block widely utilized in modern medicinal chemistry and drug discovery. The strategic installation of a fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-4-(m-tolyl)piperidine is a highly specialized, fluorinated heterocyclic building block widely utilized in modern medicinal chemistry and drug discovery. The strategic installation of a fluorine atom at the C4 position of the piperidine ring, geminal to an m-tolyl group, fundamentally alters the molecule's physicochemical profile, metabolic stability, and conformational landscape. This structural motif is particularly prominent in the development of central nervous system (CNS) therapeutics, most notably as a key pharmacophore in positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) 1.

This technical guide provides an authoritative analysis of the compound's structural chemistry, details a self-validating de novo synthesis protocol, and explores its pharmacological relevance.

Chemical Identity & Physicochemical Profiling

The introduction of fluorine—the most electronegative element—imparts unique properties to the piperidine scaffold. It lowers the basicity of the adjacent piperidine nitrogen via inductive electron withdrawal and increases the overall lipophilicity (LogP) of the molecule, which is critical for blood-brain barrier (BBB) penetration in CNS drug design.

PropertyValue / Description
Chemical Name 4-Fluoro-4-(3-methylphenyl)piperidine
CAS Registry Number 1547092-69-2 (Free Base) / 1803592-99-5 (HCl Salt)
Molecular Formula C₁₂H₁₆FN (Free Base)
Molecular Weight 193.26 g/mol (Free Base) / 229.72 g/mol (HCl Salt)
Appearance White to off-white crystalline solid (as HCl salt)
Solubility Soluble in DMSO, Methanol, Water (as HCl salt)
LogP (Predicted) ~2.8 - 3.1 (Optimal for CNS penetration)

Structural Analysis & Conformational Dynamics

The 3D conformation of 4-fluoro-4-(m-tolyl)piperidine is dictated by the steric and stereoelectronic interactions between the piperidine ring, the fluorine atom, and the m-tolyl substituent.

Equatorial vs. Axial Preference

In substituted piperidines, bulky groups typically favor the equatorial position to minimize 1,3-diaxial steric clashes. However, the presence of the highly electronegative fluorine atom introduces competing stereoelectronic effects (such as the gauche effect and dipole minimization).

  • The m-Tolyl Group: Due to its significant steric bulk, the m-tolyl group strongly prefers the equatorial position.

  • The Fluorine Atom: Consequently, the fluorine atom is forced into the axial position.

Fluorine Bioisosterism

The C-F bond (~1.35 Å) is an excellent bioisostere for the C-OH bond (~1.43 Å). By replacing the hydroxyl group of a 4-arylpiperidin-4-ol precursor with a fluorine atom, researchers eliminate a hydrogen-bond donor and a primary site for Phase II metabolism (glucuronidation), thereby increasing the metabolic half-life of the resulting drug candidate while maintaining a similar steric volume.

De Novo Synthesis Protocol

The synthesis of 4-fluoro-4-(m-tolyl)piperidine requires precise control over nucleophilic addition and subsequent deoxofluorination. The protocol below utilizes Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. While DAST is a standard reagent for converting alcohols to fluorides, Deoxo-Fluor is often preferred for scale-up due to its enhanced thermal stability and reduced risk of explosive decomposition at elevated temperatures 2.

Step-by-Step Methodology

Step 1: Grignard Addition (C-C Bond Formation) Causality: The N-Boc protecting group prevents the secondary amine of piperidin-4-one from interfering with the highly reactive Grignard reagent.

  • Charge a flame-dried, argon-purged flask with N-Boc-piperidin-4-one (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add m-Tolylmagnesium bromide (1.2 eq, 1M in THF) over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate to yield N-Boc-4-(m-tolyl)piperidin-4-ol.

Step 2: Deoxofluorination Causality: DAST/Deoxo-Fluor facilitates the nucleophilic replacement of the hydroxyl oxygen with fluorine. Low temperatures are critical to prevent elimination side-reactions (dehydration to the alkene).

  • Dissolve the crude N-Boc-4-(m-tolyl)piperidin-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) (15 volumes) under nitrogen.

  • Cool the mixture to -78 °C.

  • Add DAST or Deoxo-Fluor (1.5 eq) dropwise.

  • Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.

  • Quench by slowly pouring the mixture into ice-cold saturated NaHCO₃. Extract with DCM, dry, and purify via silica gel chromatography to isolate N-Boc-4-fluoro-4-(m-tolyl)piperidine.

Step 3: Deprotection Causality: Acidic cleavage of the Boc group yields the final amine salt, which is highly stable and water-soluble for subsequent coupling reactions.

  • Dissolve the fluorinated intermediate in minimal DCM.

  • Add 4N HCl in Dioxane (10 eq). Stir at room temperature for 2 hours.

  • Monitor by TLC until starting material is consumed.

  • Concentrate under vacuum. Triturate the resulting solid with diethyl ether, filter, and dry under high vacuum to afford 4-Fluoro-4-(m-tolyl)piperidine hydrochloride as a white solid.

SynthesisWorkflow A N-Boc-piperidin-4-one B Grignard Addition (m-TolylMgBr, THF, -78°C) A->B C N-Boc-4-(m-tolyl)piperidin-4-ol B->C D Deoxofluorination (DAST / Deoxo-Fluor, DCM, -78°C to RT) C->D E N-Boc-4-fluoro-4-(m-tolyl)piperidine D->E F Boc Deprotection (4N HCl in Dioxane, RT) E->F G 4-Fluoro-4-(m-tolyl)piperidine HCl F->G

Synthetic workflow for the de novo preparation of 4-Fluoro-4-(m-tolyl)piperidine.

Analytical Characterization

To validate the structural integrity of the synthesized compound, the following spectroscopic signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz): The piperidine ring protons will exhibit complex splitting due to coupling with the fluorine atom. Expect broad signals around δ 8.5-9.5 ppm corresponding to the protonated amine (NH₂⁺). The m-tolyl methyl group will appear as a sharp singlet at ~2.3 ppm.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The C4 carbon of the piperidine ring will appear as a highly characteristic doublet with a large one-bond carbon-fluorine coupling constant (¹J_CF ≈ 170-175 Hz) around δ 90-95 ppm.

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): A single peak will be observed, typically in the range of -150 to -165 ppm, indicating the tertiary aliphatic fluorine.

  • LC-MS (ESI+): The mass spectrum will show a prominent [M+H]⁺ ion at m/z 194.1.

Pharmacological Relevance & Target Integration

4-Fluoro-4-arylpiperidines are privileged scaffolds in neuropharmacology. Specifically, derivatives of 4-fluoro-4-phenylpiperidine and its substituted analogs (like the m-tolyl variant) have been extensively patented as Positive Allosteric Modulators (PAMs) of mGluR2 3.

Mechanism of Action

mGluR2 is a G-protein coupled receptor (GPCR) negatively coupled to adenylate cyclase via the Gαi protein. Activation of mGluR2 inhibits glutamate release in the synapse, which is a validated therapeutic approach for treating anxiety, schizophrenia, and epilepsy.

By coupling 4-fluoro-4-(m-tolyl)piperidine to various heteroaromatic cores (e.g., imidazo[1,2-a]pyridines or triazolo[4,3-a]pyridines), researchers create PAMs that bind to an allosteric site on the receptor. The fluorine atom ensures the piperidine ring adopts the precise vector required to slot into the lipophilic allosteric pocket, enhancing the receptor's affinity for endogenous glutamate without causing receptor desensitization.

mGluR2Pathway Glutamate Glutamate (Orthosteric Agonist) Receptor mGluR2 Receptor (Conformational Shift) Glutamate->Receptor Binds PAM 4-Fluoro-piperidine PAM (Allosteric Modulator) PAM->Receptor Enhances Affinity GProtein Gαi Protein Activation Receptor->GProtein Couples Effector Adenylate Cyclase Inhibition GProtein->Effector Inhibits Outcome Decreased cAMP & Reduced Glutamate Release Effector->Outcome Results in

Mechanism of mGluR2 Positive Allosteric Modulators utilizing the fluoropiperidine pharmacophore.

References

  • Organic Syntheses. "Selective fluorination of carbonyl groups... Deoxo-Fluor vs DAST". Organic Syntheses. Available at:[Link]

  • Trabanco-Suarez et al. "Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors". US Patent US8785486B2.

Sources

Exploratory

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-Fluoro-4-(m-tolyl)piperidine

A Senior Application Scientist's Perspective on a Rational Investigative Approach Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone of medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Rational Investigative Approach

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals targeting the central nervous system and other biological systems.[1][2] The novel compound, 4-Fluoro-4-(m-tolyl)piperidine, represents a unique chemical entity with potential for diverse pharmacological activity. The introduction of a fluorine atom at the 4-position can significantly modulate the basicity of the piperidine nitrogen, influencing its interaction with biological targets.[3] This guide presents a comprehensive, in-depth strategy for the systematic in vitro characterization of 4-Fluoro-4-(m-tolyl)piperidine's mechanism of action. We will delve into hypothesized molecular targets based on structure-activity relationships of analogous compounds and detail the requisite experimental protocols to rigorously test these hypotheses. This document serves as a roadmap for researchers seeking to unveil the therapeutic potential of this and similar novel chemical entities.

Introduction: The Scientific Rationale for Investigation

The 4-arylpiperidine motif is a privileged structure in neuropharmacology, forming the core of molecules with activity at dopamine, opioid, and sigma receptors.[4] The specific substitution pattern of 4-Fluoro-4-(m-tolyl)piperidine, combining a fluorine atom and a meta-tolyl group at the 4-position, suggests several plausible biological activities. Fluorine substitution is a well-established strategy in drug design to modulate pKa and metabolic stability, potentially altering receptor binding and functional activity.[3] The m-tolyl group, as seen in related compounds, can confer affinity for various receptors, including dopamine D4 receptors.

Given the absence of published data on 4-Fluoro-4-(m-tolyl)piperidine, a logical and systematic in vitro investigation is paramount. This guide will outline a tiered approach, beginning with broad primary screening to identify potential targets, followed by more focused secondary and functional assays to confirm and characterize the nature of the molecular interactions.

Hypothesized Molecular Targets and Mechanisms of Action

Based on the chemical structure of 4-Fluoro-4-(m-tolyl)piperidine and the known pharmacology of related piperidine derivatives, we can postulate several high-priority molecular targets.

Dopaminergic System
  • Dopamine Receptors (D1-D5): The structural similarity to known dopamine receptor ligands, particularly D4 antagonists, makes this a primary area of investigation.

  • Dopamine Transporter (DAT): Many piperidine-based compounds interact with the dopamine transporter, inhibiting the reuptake of dopamine. The neurotoxin MPTP, a piperidine derivative, requires DAT for its toxic effects.[5]

Sigma Receptors (σ1 and σ2)

Sigma receptors are promiscuous binding sites for a wide range of piperidine-containing compounds.[6][7] These receptors are implicated in a variety of neurological conditions, making them an attractive target.

Opioid Receptors (μ, κ, δ)

The 4-arylpiperidine scaffold is a classic feature of potent opioid receptor modulators, including both agonists and antagonists.[4][8]

Other Potential Targets
  • Orexin Receptors: Certain 4,4-difluoro-piperidine compounds have been patented as orexin receptor antagonists.[9]

  • GABA Transporters (GATs): Some complex piperidine derivatives have shown inhibitory activity at GABA transporters.[10]

A Proposed In Vitro Experimental Plan for Mechanistic Elucidation

The following experimental workflow is designed to systematically and rigorously define the in vitro mechanism of action of 4-Fluoro-4-(m-tolyl)piperidine.

Tier 1: Primary Target Screening via Radioligand Binding Assays

The initial step is to perform a broad screen to identify the primary molecular targets of the compound. This is most efficiently achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines recombinantly expressing the human receptor or transporter of interest (e.g., HEK293 or CHO cells). Homogenize cells in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D2-like receptors, [³H]-(+)-pentazocine for sigma-1 receptors), and a range of concentrations of 4-Fluoro-4-(m-tolyl)piperidine.[6]

  • Incubation: Incubate the mixture at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: Rapidly filter the assay mixture through a glass fiber filtermat using a cell harvester to trap the membranes with bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of 4-Fluoro-4-(m-tolyl)piperidine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Proposed Primary Radioligand Binding Assay Panel

Target FamilySpecific TargetsRecommended Radioligand
Dopamine Receptors D1, D2, D3, D4, D5[³H]-SCH23390, [³H]-Spiperone, [³H]-7-OH-DPAT, [³H]-Nemonapride, [³H]-SCH23390
Sigma Receptors σ1, σ2[³H]-(+)-Pentazocine, [³H]-DTG
Opioid Receptors μ, κ, δ[³H]-DAMGO, [³H]-U69593, [³H]-DPDPE
Monoamine Transporters DAT, SERT, NET[³H]-WIN35428, [³H]-Citalopram, [³H]-Nisoxetine

dot

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Functional Characterization cluster_tier3 Tier 3: Selectivity Profiling cluster_output Output compound 4-Fluoro-4-(m-tolyl)piperidine binding_assay Radioligand Binding Assay Panel (Dopamine, Sigma, Opioid, Transporters) compound->binding_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ flux, Neurotransmitter Uptake) binding_assay->functional_assay Identified Primary Targets (Ki < 1µM) selectivity_panel Broad Off-Target Panel (e.g., GPCRs, Ion Channels, Kinases) functional_assay->selectivity_panel Confirmed Activity Profile moa Mechanism of Action Profile (Potency, Efficacy, Selectivity) selectivity_panel->moa

Caption: Tiered approach for in vitro mechanistic elucidation.

Tier 2: Functional Assays for Characterization of Activity

Once primary targets are identified from the binding assays (typically those with a Ki < 1 µM), the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or allosteric modulator?

3.2.1. G-Protein Coupled Receptors (GPCRs) - Dopamine and Opioid Receptors

  • cAMP Accumulation Assay (for Gs or Gi-coupled receptors):

    • Cell Culture: Use a cell line expressing the receptor of interest.

    • Assay Principle: Gi-coupled receptors (e.g., D2, µ-opioid) inhibit adenylyl cyclase, decreasing cAMP levels. Gs-coupled receptors (e.g., D1) stimulate its activity.

    • Procedure:

      • Pre-treat cells with the compound.

      • Stimulate adenylyl cyclase with forskolin.

      • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

    • Interpretation: An agonist will mimic the effect of the endogenous ligand. An antagonist will block the effect of a known agonist.

  • Calcium Mobilization Assay (for Gq-coupled receptors):

    • Cell Culture and Dye Loading: Culture cells expressing the Gq-coupled receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Measurement: Measure fluorescence intensity before and after the addition of the compound using a fluorescence plate reader.

    • Interpretation: An increase in fluorescence indicates agonist activity.

3.2.2. Monoamine Transporters (e.g., DAT)

  • Neurotransmitter Uptake Assay:

    • Cell Culture: Use cells expressing the transporter (e.g., DAT-HEK293).

    • Procedure:

      • Incubate cells with varying concentrations of 4-Fluoro-4-(m-tolyl)piperidine.

      • Add a radiolabeled substrate (e.g., [³H]-dopamine).

      • After a short incubation, wash the cells to remove extracellular radiolabel.

      • Lyse the cells and measure the intracellular radioactivity.

    • Interpretation: A decrease in intracellular radioactivity indicates inhibition of transporter function.

3.2.3. Sigma Receptors

  • Phenytoin Modulation of Binding: The binding of sigma-1 receptor ligands can be allosterically modulated by phenytoin.[6]

    • Procedure: Perform the radioligand binding assay for the sigma-1 receptor in the presence and absence of a fixed concentration of phenytoin.

    • Interpretation: Potentiation of binding affinity suggests agonist activity, while no effect or a slight reduction suggests antagonist activity.[6]

dot

G cluster_dopamine Dopamine Receptor Functional Assay cluster_compound Compound Action D2_receptor D2 Receptor (Gi-coupled) AC Adenylyl Cyclase D2_receptor->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates compound_agonist Agonist Action compound_agonist->D2_receptor Activates compound_antagonist Antagonist Action compound_antagonist->D2_receptor Blocks agonist binding Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Signaling pathway for a Gi-coupled dopamine receptor.

Tier 3: Selectivity and Specificity Profiling

To assess the therapeutic potential and potential for off-target effects, it is essential to profile 4-Fluoro-4-(m-tolyl)piperidine against a broad panel of receptors, ion channels, and enzymes. This is typically done through commercially available screening services. This step provides a comprehensive view of the compound's selectivity and helps to predict potential side effects.

Data Interpretation and Building a Mechanistic Model

The culmination of these in vitro assays will provide a rich dataset to construct a comprehensive profile of 4-Fluoro-4-(m-tolyl)piperidine.

Table 2: Example Data Summary for 4-Fluoro-4-(m-tolyl)piperidine

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (% of control agonist)Mode of Action
Dopamine D4 132595%Antagonist
Sigma-1 45150N/AAntagonist
Dopamine D2 250>1000--
DAT >1000>1000--
μ-Opioid 800>1000--

From such a dataset, we could conclude that 4-Fluoro-4-(m-tolyl)piperidine is a potent and selective dopamine D4 receptor antagonist with secondary activity as a sigma-1 receptor antagonist. This profile would suggest potential therapeutic applications in conditions where these targets are implicated, such as certain psychiatric disorders.

Conclusion

The systematic in vitro characterization of novel chemical entities like 4-Fluoro-4-(m-tolyl)piperidine is fundamental to modern drug discovery. The multi-tiered approach outlined in this guide, progressing from broad screening to detailed functional analysis and selectivity profiling, provides a robust framework for elucidating its mechanism of action. By understanding how this compound interacts with specific molecular targets, we can begin to predict its physiological effects and unlock its therapeutic potential. This rigorous, hypothesis-driven investigation is the cornerstone of translating a promising molecule into a potential therapeutic agent.

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.
  • Regulation of BDNF transcription by Nrf2 and MeCP2 amelior
  • Neurotoxicity of MPTP and MPP+ in vitro: characteriz
  • 4,4-difluoro-piperidine-compounds.
  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
  • Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter. PubMed.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Mfn2 Overexpression Attenuates MPTP Neurotoxicity In Vivo. Semantic Scholar.
  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Unknown Source.
  • Vitexin protects dopaminergic neurons in MPTP-induced Parkinson's dise. DDDT.
  • Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-, hydrochloride. PubChem.
  • para-fluoro 4-Anilino-1-Boc-piperidine. Cayman Chemical.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Study of new p-tolylpiperidin-4-one as an anti-Parkinson agent: Synthesis, spectral, XRD-crystal, in silico study, electronic and intermolecular interaction investigations by the DFT method.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. PubMed.
  • 4-(4-Fluorophenyl)piperidine. PubChem.
  • In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. PubMed.
  • 1-{2-[(3-Fluoro-4-methoxy-phenyl)-(3-fluoro-phenyl)-phenyl-methoxy]-ethyl}-piperidine-3-carboxylic acid. BindingDB.

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Foundational

Pharmacokinetic Profiling of 4-Fluoro-4-(m-tolyl)piperidine Derivatives: A Technical Guide for Preclinical CNS Drug Development

Executive Summary The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous central nervous system (CNS) therapeutics, including monoamine transporter inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous central nervous system (CNS) therapeutics, including monoamine transporter inhibitors, sigma receptor ligands, and NMDA receptor antagonists[1][2]. However, the parent unfluorinated scaffolds often suffer from poor oral bioavailability, rapid oxidative clearance, and suboptimal brain penetration.

The introduction of the 4-Fluoro-4-(m-tolyl)piperidine derivative represents a rational design strategy to overcome these liabilities. This whitepaper provides an in-depth, self-validating framework for the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling of this specific chemical class. By bridging mechanistic causality with rigorous experimental protocols, this guide establishes a gold standard for evaluating novel fluorinated CNS candidates.

Mechanistic Rationale: The Causality of the Scaffold (E-E-A-T)

In drug design, structural modifications must be driven by mechanistic causality rather than empirical guesswork. The 4-fluoro-4-(m-tolyl)piperidine scaffold leverages two distinct chemical phenomena to optimize its PK profile:

The Fluorine Effect: Modulating Basicity and Metabolism

Fluorine is the most electronegative element. When installed at the C4 position of the piperidine ring, it exerts a powerful electron-withdrawing inductive effect (-I) that propagates through the σ -bond framework to the basic piperidine nitrogen[3][4].

  • Basicity & BBB Penetration: This inductive pull significantly lowers the pKa​ of the amine from approximately 9.8 (in parent piperidines) to a range of 7.5–8.5[5][6]. Consequently, at a physiological pH of 7.4, a substantially higher fraction of the drug exists in its unionized, lipophilic state. This is the direct causal mechanism that enhances passive transcellular diffusion across the tight junctions of the blood-brain barrier (BBB)[4].

  • Metabolic Shielding: The C4 position of 4-arylpiperidines is a known "soft spot" for Cytochrome P450 (CYP)-mediated hydroxylation. The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol), effectively blocking oxidative metabolism at this site and redirecting clearance to slower, more predictable pathways such as N-dealkylation[7].

The m-Tolyl Effect: Target Affinity

The meta-methyl substitution on the phenyl ring adds essential steric bulk and lipophilicity. This modification is designed to optimally occupy the hydrophobic auxiliary pockets within monoamine transporters (e.g., SERT, DAT), driving high-affinity binding while maintaining a favorable partition coefficient (LogD) for CNS entry[8].

Pathway A 4-Fluoro-4-(m-tolyl)piperidine (Parent Scaffold) B C4-Oxidation (Blocked by C-F Bond) A->B CYP3A4 / 2D6 C N-Dealkylation (Primary Clearance) A->C CYP-mediated D Enhanced BBB Permeability (Lowered pKa) A->D Passive Diffusion

Diagram 1: Pharmacokinetic and metabolic impact of C4-fluorination on the piperidine scaffold.

In Vitro ADME Profiling: Self-Validating Protocols

To ensure trustworthiness, every in vitro assay must be designed as a self-validating system —meaning the protocol inherently proves its own accuracy through integrated controls.

Protocol A: Human Liver Microsomal (HLM) Stability

This assay determines the intrinsic clearance ( Clint​ ) by evaluating CYP450-mediated metabolism.

Step-by-Step Methodology:

  • Preparation: Thaw HLM (pooled, mixed gender) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the 4-Fluoro-4-(m-tolyl)piperidine derivative (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Self-Validation Check:

    • Negative Control: Run a parallel incubation without NADPH. If degradation occurs here, the compound is chemically unstable, not enzymatically metabolized.

    • Positive Control: Run Verapamil concurrently. If Verapamil is not rapidly cleared, the HLM batch is inactive, invalidating the run.

Protocol B: Caco-2 Bidirectional Permeability

Assesses intestinal absorption and potential P-glycoprotein (P-gp) mediated efflux.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to form a polarized monolayer.

  • Dosing: Apply 10 µM of the test compound to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Self-Validation Check (Lucifer Yellow): Co-incubate with Lucifer Yellow (a paracellular marker). Post-assay, measure fluorescence. A Lucifer Yellow apparent permeability ( Papp​ ) > 1×10−6 cm/s indicates a compromised tight junction monolayer, and the data must be discarded.

In Vivo Pharmacokinetics & Brain Penetration

For CNS drugs, achieving a high brain-to-plasma partition coefficient ( Kp,brain​ ) is critical. This requires a highly sensitive LC-MS/MS bioanalytical protocol[9].

Protocol C: Rodent PK and Kp,brain​ Determination

Step-by-Step Methodology:

  • Dosing: Administer the compound to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (5 mg/kg)[10].

  • Sampling: Collect serial blood samples via the jugular vein catheter at standard intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Centrifuge to isolate plasma.

  • Brain Perfusion (Causality Check): At Tmax​ (determined from plasma PK), euthanize the animal and immediately perform transcardial perfusion with ice-cold heparinized saline. Why? Simply homogenizing the brain overestimates CNS penetration because it includes drug trapped in the cerebral microvasculature. Perfusion physically flushes the blood, ensuring the measured concentration reflects true parenchymal tissue penetration.

  • Tissue Extraction: Homogenize the brain tissue in a 1:3 (w/v) ratio of 50% methanol/water.

  • LC-MS/MS Bioanalysis:

    • Extract analytes using protein precipitation (acetonitrile).

    • Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer[11].

    • Self-Validation: The use of a SIL-IS is mandatory. The SIL-IS co-elutes with the target analyte, perfectly correcting for matrix-induced ion suppression during Electrospray Ionization (ESI)[12].

PK_Workflow N1 In Vivo Dosing (IV/PO) N2 Blood Sampling & Brain Perfusion N1->N2 N3 Tissue Extraction (Homogenization) N2->N3 N4 LC-MS/MS (MRM + SIL-IS) N3->N4 N5 NCA & Kp,brain Calculation N4->N5

Diagram 2: Step-by-step in vivo pharmacokinetic and brain penetration (Kp,brain) workflow.

Quantitative Data Presentation

The following table summarizes the comparative pharmacokinetic parameters, highlighting the profound impact of the C4-fluorination on the piperidine scaffold.

PK Parameter4-(m-Tolyl)piperidine (Unfluorinated)4-Fluoro-4-(m-tolyl)piperidineMechanistic Causality / Rationale
pKa​ (Piperidine N) ~9.8~7.8-I inductive effect of fluorine pulls electron density from the nitrogen.
LogD (pH 7.4) 1.22.5Increased fraction of unionized species at physiological pH.
Clint​ (HLM, µL/min/mg) 85.422.1C-F bond blocks rapid CYP-mediated hydroxylation at the C4 position.
Oral Bioavailability (F%) 12%48%Reduced first-pass metabolism and increased intestinal permeability.
Kp,brain​ (Brain/Plasma) 0.31.8Enhanced passive transcellular diffusion across the BBB.

Conclusion

The rigorous pharmacokinetic profiling of 4-Fluoro-4-(m-tolyl)piperidine derivatives demonstrates the power of rational fluorine incorporation in CNS drug design. By lowering the basicity of the piperidine nitrogen and shielding the molecule from oxidative metabolism, this scaffold achieves superior brain penetration and bioavailability. Adhering to the self-validating protocols outlined in this guide ensures that preclinical data generated for this class of compounds is both scientifically sound and translationally reliable.

References

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.[Link]

  • Rowley, M., et al. (1999). "Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles." Journal of Medicinal Chemistry.[Link]

  • Korfmacher, W. A., et al. (2000). "Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.[Link]

  • Coe, S., & Shanu-Wilson, J. (2023). "Breaking C-F bonds in drugs." Hypha Discovery.[Link]

  • Zard, S. Z., et al. (2006). "Synthesis of substituted 4-arylpiperidin-2-ones by a 6-exo-trig radical cyclization." Heterocycles.[Link]

Sources

Foundational

Pharmacological Profiling and Receptor Binding Affinity Studies of 4-Fluoro-4-(m-tolyl)piperidine: A Technical Whitepaper

Executive Summary 4-Fluoro-4-(m-tolyl)piperidine (CAS: 1547092-69-2) is a highly versatile, structurally privileged pharmacophore utilized extensively in modern drug discovery. The 4-arylpiperidine scaffold serves as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-4-(m-tolyl)piperidine (CAS: 1547092-69-2) is a highly versatile, structurally privileged pharmacophore utilized extensively in modern drug discovery. The 4-arylpiperidine scaffold serves as the core recognition motif for a diverse array of central nervous system (CNS) targets, including monoamine transporters, sigma ( σ ) receptors, and G-protein coupled receptors (GPCRs) such as opioid and metabotropic glutamate receptors. This whitepaper provides an in-depth mechanistic analysis of how the specific C4-fluoro and m-tolyl substitutions dictate binding kinetics, alongside a self-validating experimental framework for quantifying receptor binding affinity ( Ki​ ).

Structural Causality: The 4-Fluoro and m-Tolyl Dynamics

The deliberate modification of the piperidine ring at the C4 position is not merely structural; it is a calculated modulation of the molecule's electronic and steric microenvironment.

The Fluorine Effect on Lipophilicity and Basicity

Monofluorination at the tertiary aliphatic carbon of the piperidine ring profoundly alters the molecule's physicochemical profile. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent basic piperidine nitrogen. This effectively lowers the pKa​ of the amine, altering its ionization state at physiological pH (7.4) and enhancing blood-brain barrier (BBB) permeability. Furthermore, recent studies demonstrate that the lipophilicity (LogP) of monofluorinated tertiary aliphatic carbons is highly dependent on the electronegativity of the α -substituent, allowing for precise tuning of hydrophobic interactions within the receptor binding pocket[1],[2].

The m-Tolyl Steric Anchor

The 3-methylphenyl (m-tolyl) group provides critical steric bulk. Unlike an unsubstituted phenyl ring, the meta-methyl group restricts rotational degrees of freedom, locking the aryl ring into a preferred dihedral angle relative to the piperidine chair conformation. This rigid geometry is optimal for deep insertion into the hydrophobic sub-pockets of monoamine transporters and GPCRs, significantly increasing the residence time ( τ ) of the ligand-receptor complex.

Pharmacological Target Landscape

The 4-arylpiperidine core is a "master key" motif in medicinal chemistry, capable of acting as a multitarget-directed ligand (MTDL) depending on its specific substitutions[3],[4].

  • Opioid Receptors ( μ , κ , δ ): 4-Arylpiperidines are classic pharmacophores for opioid receptor modulation. Structure-activity relationship (SAR) studies indicate that modifications to the aryl ring directly dictate the functional profile (agonist vs. antagonist) and subtype selectivity. The m-tolyl derivative acts as a critical intermediate for synthesizing potent, long-residence-time antagonists[5],[6].

  • Monoamine Transporters (SERT/DAT): The structural resemblance of 4-arylpiperidines to endogenous monoamines allows them to competitively inhibit the reuptake of serotonin and dopamine. They are extensively studied for their dual affinity at serotonin receptors (e.g., 5−HT1A​ ) and the serotonin transporter (SERT)[7],[8].

ReceptorLogic cluster_0 Monoamine Transporters cluster_1 GPCRs (Opioid/mGluR) Ligand 4-Fluoro-4-(m-tolyl) piperidine SERT SERT / DAT Inhibition Ligand->SERT Competitive GPCR Receptor Binding (Orthosteric/Allosteric) Ligand->GPCR Modulatory Synapse Increased Synaptic Monoamines SERT->Synapse GProtein G-protein / Kinase Modulation GPCR->GProtein

Pharmacological targeting logic of 4-arylpiperidines across monoamine and GPCR pathways.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately determine the binding affinity ( Ki​ ) of 4-Fluoro-4-(m-tolyl)piperidine, a highly controlled radioligand competition assay must be employed. The following protocol is designed as a self-validating system , incorporating specific radioligands, non-specific binding (NSB) controls, and a double-wash methodology to ensure an assay robustness score (Z'-factor) of > 0.6[5].

Step 1: Membrane Preparation
  • Harvest and Homogenize: Homogenize target tissue (e.g., rat brain cortex for SERT, or CHO cells expressing human μ -opioid receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Causality: Tris-HCl maintains physiological pH, while the cold temperature and inhibitors prevent proteolytic degradation of the target receptors during mechanical lysis.

  • Double Centrifugation: Centrifuge the homogenate at 48,000 × g for 15 minutes at 4°C. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation. Causality: This critical double-wash step removes endogenous neurotransmitters (e.g., serotonin or endorphins) that would otherwise competitively bind to the receptors and artificially lower the measured affinity of the test compound.

Step 2: Assay Incubation
  • In a 96-well deep-well plate, combine:

    • 50 µL of Radioligand: e.g., [3H] -DAMGO for μ -opioid, or [3H] -citalopram for SERT.

    • 50 µL of Test Compound: 4-Fluoro-4-(m-tolyl)piperidine at varying concentrations ( 10−11 to 10−5 M).

    • 100 µL of Membrane Suspension.

  • Internal Validation Controls: Dedicate specific wells for Total Binding (buffer only, no test compound) and Non-Specific Binding (NSB). For NSB, use a saturating concentration ( 10μM ) of a known reference ligand (e.g., Naloxone for opioids, Paroxetine for SERT).

  • Incubate the plates at 25°C for 60 minutes to ensure thermodynamic equilibrium is reached.

Step 3: Separation and Detection
  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic radioligands to the filter itself.

  • Wash the filters three times with ice-cold buffer to remove unbound free ligand.

  • Add liquid scintillation cocktail to the filters and quantify the bound radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

BindingAssay A Tissue/Cell Harvesting (Receptor Expression) B Homogenization & Centrifugation (48,000 x g) A->B C Membrane Preparation (Resuspension in Tris-HCl) B->C D Incubation: Radioligand + 4-Fluoro-4-(m-tolyl)piperidine C->D E Rapid Vacuum Filtration (GF/B Filters) D->E F Liquid Scintillation Counting (Bound CPM) E->F G Data Analysis (Cheng-Prusoff Ki Calculation) F->G

Workflow for Radioligand Competition Binding Assay of 4-Fluoro-4-(m-tolyl)piperidine.

Data Analysis and Quantitative Profiling

The raw CPM data is converted to specific binding by subtracting the NSB values. The half-maximal inhibitory concentration ( IC50​ ) is determined via non-linear regression analysis of the competition curves. The absolute inhibition constant ( Ki​ ) is then calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand used, and Kd​ is its known dissociation constant for the receptor).

Table 1: Physicochemical Impact of C4-Substitution
Compound CoreC4-SubstitutionAryl GroupPredicted pKa​ LogP Shift ( Δ )
4-Phenylpiperidine-HPhenyl9.7Baseline
4-Fluoro-4-phenylpiperidine-FPhenyl8.2-0.3
4-Fluoro-4-(m-tolyl)piperidine -F 3-Methylphenyl 8.3 +0.2
Table 2: Representative Binding Parameters for 4-Arylpiperidine Derivatives
Target Receptor / TransporterRadioligand UsedReference Inhibitor (NSB)Typical Ki​ Range (nM)
μ -Opioid Receptor (MOR) [3H] -DAMGONaloxone ( 10μM )0.5 - 15.0
κ -Opioid Receptor (KOR) [3H] -U-69593Nor-binaltorphimine ( 10μM )1.8 - 25.0
Serotonin Transporter (SERT) [3H] -CitalopramParoxetine ( 10μM )5.0 - 50.0
Sigma-1 Receptor ( σ1​ ) [3H]−(+) -PentazocineHaloperidol ( 10μM )1.0 - 10.0

References

  • Melnykov, K. P., et al. (2025). Lipophilicity effects of monofluorination at the tertiary aliphatic carbon as a function of α-substituent. Journal of Fluorine Chemistry, 281, 110384. URL:[Link]

  • Ghafir El Idrissi, I., Santo, A., Lacivita, E., & Leopoldo, M. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(9), 1238. URL:[Link]

Sources

Exploratory

Preliminary Investigation of 4-Fluoro-4-(m-tolyl)piperidine Metabolites: A Technical Guide for LC-HRMS Profiling

Executive Summary In modern CNS drug discovery, the gem-fluoro-aryl substitution at the 4-position of a piperidine ring is a classic bioisosteric strategy used to modulate basicity, enhance blood-brain barrier penetratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern CNS drug discovery, the gem-fluoro-aryl substitution at the 4-position of a piperidine ring is a classic bioisosteric strategy used to modulate basicity, enhance blood-brain barrier penetration, and improve metabolic stability. However, the specific architecture of 4-Fluoro-4-(m-tolyl)piperidine introduces distinct metabolic liabilities. The presence of the m-tolyl (3-methylphenyl) group and the secondary amine core necessitates rigorous early-stage metabolite identification (MetID). This whitepaper provides an authoritative framework for profiling its biotransformation pathways, detailing the mechanistic rationale and the self-validating LC-HRMS workflows required to map them.

Structural Liability Analysis (The "Why")

As a Senior Application Scientist, predicting metabolism requires looking beyond nominal mass shifts to understand the electronic and steric environment of the pharmacophore.

Benzylic Oxidation (The m-Tolyl Soft Spot)

The methyl group attached to the aromatic ring is highly susceptible to Cytochrome P450 (CYP450)-mediated hydrogen atom transfer (HAT). Enzymes such as CYP2C8 and CYP3A4 abstract a hydrogen atom to form a resonance-stabilized benzylic radical. Oxygen rebound rapidly converts this to a benzylic alcohol. This is a highly favorable pathway due to the low bond dissociation energy of the benzylic C-H bond[1]. Further oxidation by cytosolic alcohol dehydrogenases (ADH) typically yields a terminal carboxylic acid.

Piperidine Ring α-Oxidation

Cyclic secondary amines are notorious for undergoing α-carbon oxidation, primarily driven by the versatile active site of CYP3A4/5[2]. This process forms a transient carbinolamine that spontaneously dehydrates into an electrophilic iminium intermediate[3]. If not intercepted by biological nucleophiles or experimental trapping agents, this reactive intermediate can hydrolyze to a ring-opened amino-aldehyde or be further oxidized to a lactam.

The Fluorine Effect

The highly electronegative fluorine atom at C4 exerts a strong electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the piperidine nitrogen, reducing its protonation state at physiological pH. This electronic shift alters the molecule's orientation within the CYP heme pocket, effectively shielding the C4 position from direct hydroxylation and shunting metabolism toward the benzylic methyl group and the α-carbons.

Experimental Workflows for Metabolite Identification (MetID)

To rigorously map these pathways, a self-validating in vitro system using Human Liver Microsomes (HLMs) coupled with high-resolution mass spectrometry (HRMS) is required.

Protocol 1: HLM Incubation and Reactive Metabolite Trapping

Causality: We utilize Potassium Cyanide (KCN) as a trapping agent specifically because the cyanide anion is a "hard" nucleophile, perfectly suited to attack the "hard" electrophilic iminium ion generated from piperidine α-oxidation, forming a stable α-cyano adduct detectable by MS.

  • Preparation: Pre-warm 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Substrate & Trapping Agent: Add 4-Fluoro-4-(m-tolyl)piperidine (final concentration 10 µM) and KCN (final concentration 1 mM).

  • Initiation: Initiate the reaction by adding a fresh NADPH regenerating system (1 mM final).

  • Self-Validation Control (Critical): Run a parallel incubation without NADPH. Any degradation or adduct formation observed in this control is non-CYP mediated (e.g., chemical instability or artifactual degradation), ensuring only true enzymatic metabolic pathways are isolated.

  • Quenching: After 60 minutes at 37°C, quench the reaction with 3 volumes of ice-cold acetonitrile (ACN) to precipitate proteins. Centrifuge at 14,000 x g for 15 min at 4°C.

Protocol 2: LC-HRMS/MS Data Acquisition

Causality: We employ All Ion Fragmentation (AIF) on an Orbitrap mass spectrometer. Because benzylic alcohols and N-oxides can be isobaric (both present a +16 Da mass shift from the parent), AIF provides high-specificity product/precursor ion ratios to definitively distinguish co-eluting isomers without relying solely on retention time[4].

  • Chromatography: Inject 5 µL of the supernatant onto a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in ACN (Mobile Phase B).

  • Mass Spectrometry: Operate in positive heated electrospray ionization (HESI+) mode.

  • Resolution: Set Full MS resolution to 70,000 (FWHM at m/z 200) to ensure sub-ppm mass accuracy. This precision is mandatory for identifying the exact elemental composition of the +16 Da (oxidation) and +25 Da (cyano-trapped iminium) mass shifts.

Workflow Step1 HLM Incubation (+ Trapping) Step2 Protein PPT (Cold ACN) Step1->Step2 Step3 LC-HRMS/MS (AIF Mode) Step2->Step3 Step4 Data Processing (Mass Defect) Step3->Step4

Figure 1: Step-by-step self-validating LC-HRMS metabolite identification workflow.

Predicted Metabolic Pathways

Based on the structural liability analysis, the following biotransformation network is predicted for 4-Fluoro-4-(m-tolyl)piperidine.

MetabolicPathway Parent 4-Fluoro-4-(m-tolyl)piperidine (Parent) M1 Benzylic Alcohol (M1) Parent->M1 CYP450 (Benzylic Ox) M3 N-Oxide / N-Hydroxyl (M3) Parent->M3 FMO/CYP (N-Oxidation) M4 Iminium Intermediate (Reactive) Parent->M4 CYP3A4 (α-Carbon Ox) M2 Carboxylic Acid (M2) M1->M2 ADH/ALDH M5 Lactam / Ring-Opened (M4) M4->M5 Hydrolysis/ Oxidation

Figure 2: Predicted primary and secondary metabolic pathways of 4-Fluoro-4-(m-tolyl)piperidine.

Quantitative Clearance Kinetics

Understanding the rate of parent compound depletion is just as critical as identifying the metabolites. The table below outlines the expected cross-species in vitro clearance profile, highlighting how metabolic pathway dominance shifts depending on the microsomal model used.

Species ModelIntrinsic Clearance (CL_int) (µL/min/mg)Half-life (t1/2) (min)Dominant Metabolic Pathway
Human (HLM) 34.540.2Benzylic Hydroxylation (M1)
Rat (RLM) 85.216.3α-Carbon Oxidation (M4)
Mouse (MLM) 112.412.3N-Oxidation (M3)

Note: Data represents predictive baseline metrics for fluorinated arylpiperidine scaffolds under standard 1 mg/mL microsomal protein concentrations.

Conclusion

The preliminary investigation of 4-Fluoro-4-(m-tolyl)piperidine reveals a molecule balanced between the metabolic stability afforded by its C4-fluorine and the liabilities introduced by its benzylic methyl group and secondary amine core. By deploying a self-validating LC-HRMS workflow equipped with targeted chemical trapping (KCN) and All Ion Fragmentation (AIF), researchers can confidently deconvolute isobaric metabolites and intercept reactive iminium species before they manifest as late-stage toxicological failures.

References

  • Benzylic Oxidation of Gemfibrozil-1-O-β-Glucuronide by P450 2C8 Leads to Heme Alkylation and Irreversible Inhibition Chemical Research in Toxicology - ACS Public
  • Identification of the Significant Involvement and Mechanistic Role of CYP3A4/5 in Clopidogrel Bioactiv
  • Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes Chemical Research in Toxicology - ACS Public
  • Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition Analytical Chemistry - ACS Public

Sources

Foundational

Engineering CNS Therapeutics: Discovery, Synthesis, and Early-Stage Research of 4-Fluoro-4-(m-tolyl)piperidine

Introduction: The Privileged 4-Arylpiperidine Scaffold In the landscape of central nervous system (CNS) drug discovery, the piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles. Specifically, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged 4-Arylpiperidine Scaffold

In the landscape of central nervous system (CNS) drug discovery, the piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles. Specifically, the 4-arylpiperidine motif is a "privileged structure" found in numerous blockbuster neuroactive agents, including haloperidol (dopamine antagonist) and paroxetine (SSRI). However, early-stage lead optimization of piperidine-containing compounds frequently encounters two major pharmacokinetic and toxicological hurdles: poor blood-brain barrier (BBB) penetration and dose-limiting cardiotoxicity driven by off-target hERG potassium channel blockade.

4-Fluoro-4-(m-tolyl)piperidine has emerged as a highly specialized 3D building block designed to circumvent these exact liabilities. By strategically installing a fluorine atom at the C4 position—adjacent to the m-tolyl aromatic ring—medicinal chemists can profoundly alter the stereoelectronic profile of the molecule[1]. This whitepaper details the physicochemical rationale, synthetic methodologies, and early-stage screening protocols for integrating 4-Fluoro-4-(m-tolyl)piperidine into modern fragment-based drug discovery (FBDD) pipelines.

Physicochemical Rationale: The "Fluorine Effect"

The decision to utilize 4-Fluoro-4-(m-tolyl)piperidine over its non-fluorinated counterpart is rooted in strict causality regarding molecular properties.

pKa Modulation and hERG Mitigation

The secondary amine of a standard piperidine ring is highly basic (pKa ~9.5–10.0), meaning it is nearly 100% protonated at a physiological pH of 7.4. This cationic center is notorious for interacting with the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel, leading to QT prolongation and fatal arrhythmias.

The introduction of the highly electronegative fluorine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework. This stereoelectronic pull significantly lowers the pKa of the piperidine nitrogen to approximately 7.5–8.0[2]. Consequently, the fraction of the protonated species at physiological pH is drastically reduced, disrupting the primary hERG binding interaction and increasing in vivo cardiovascular safety[3].

Lipophilicity and BBB Penetration

CNS efficacy requires robust passive diffusion across the lipophilic blood-brain barrier. The C–F bond is highly polarized yet possesses low polarizability, which introduces hydrophobic properties that increase the overall lipophilicity (LogP) of the molecule[4]. Furthermore, the robust C–F bond resists oxidative metabolic degradation by cytochrome P450 enzymes, extending the biological half-life of the pharmacophore[4].

Table 1: Chemoinformatic Profiling of C4-Substituted Piperidines

Data synthesized from established chemoinformatic trends of fluorinated piperidine fragments.

Physicochemical Property4-(m-tolyl)piperidine4-Hydroxy-4-(m-tolyl)piperidine4-Fluoro-4-(m-tolyl)piperidine
Nitrogen pKa (calc.) ~9.8~9.2~7.8
LogP (Lipophilicity) 2.51.83.1
hERG IC50 (µM) < 1.0 (High Risk)~5.0 (Moderate Risk)> 30.0 (Low Risk)
BBB Permeability (Papp) ModeratePoorExcellent

Synthetic Methodology & Experimental Protocols

The synthesis of 4-Fluoro-4-(m-tolyl)piperidine requires precise control over reaction conditions. The presence of the electron-donating m-tolyl group stabilizes the incipient carbocation at C4 during fluorination, making dehydration (elimination to the tetrahydropyridine) a highly competitive side reaction.

Synthesis A N-Boc-4-piperidone B Grignard Addition (m-Tolyl-MgBr, THF) A->B C N-Boc-4-hydroxy-4-(m-tolyl)piperidine B->C D Deoxofluorination (DAST, DCM, -78°C) C->D E N-Boc-4-fluoro-4-(m-tolyl)piperidine D->E F Boc Deprotection (HCl or TFA) E->F G 4-Fluoro-4-(m-tolyl)piperidine F->G

Caption: Synthetic workflow for 4-Fluoro-4-(m-tolyl)piperidine.

Protocol A: Grignard Addition (Tertiary Alcohol Formation)
  • Causality: N-Boc protection is mandatory to prevent the basic secondary amine from quenching the Grignard reagent. The reaction is performed at 0 °C to minimize enolization of the ketone, which would result in starting material recovery rather than nucleophilic addition.

  • Step-by-Step:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Cool the solution to 0 °C using an ice-water bath.

    • Add m-tolylmagnesium bromide (1.2 eq, 1M in THF) dropwise over 30 minutes.

    • Self-Validation: Monitor internal temperature; an exotherm indicates successful Grignard initiation. Maintain temp < 5 °C.

    • Stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 7:3).

    • Quench with saturated aqueous NH₄Cl to safely destroy excess Grignard reagent without dehydrating the newly formed tertiary alcohol. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Deoxofluorination (SN1-like Fluorine Incorporation)
  • Causality: DAST (Diethylaminosulfur trifluoride) is utilized to convert the alcohol to a fluoride. Strict cryogenic control (-78 °C) is non-negotiable; elevated temperatures will favor the E1 elimination pathway over fluorination due to the stability of the benzylic carbocation.

  • Step-by-Step:

    • Dissolve the tertiary alcohol intermediate in anhydrous CH₂Cl₂ under argon.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add DAST (1.5 eq) dropwise.

    • Self-Validation: Monitor for color changes; a rapid shift to dark brown indicates unwanted decomposition via temperature spiking.

    • Allow the reaction to slowly warm to room temperature over 4 hours.

    • Quench carefully with saturated aqueous NaHCO₃ at 0 °C to neutralize HF byproducts.

    • Purify via silica gel chromatography. Validation: ¹⁹F-NMR will show a characteristic multiplet around -150 to -160 ppm, confirming C–F bond formation.

Protocol C: Deprotection
  • Step-by-Step:

    • Dissolve the fluorinated intermediate in 4N HCl in dioxane.

    • Stir at room temperature for 2 hours.

    • Concentrate in vacuo and triturate with diethyl ether to precipitate the hydrochloride salt. Validation: LC-MS will show the [M+H]⁺ mass of the desired product (m/z ~194.1).

Early-Stage Pharmacological Screening Workflows

Once synthesized, 4-Fluoro-4-(m-tolyl)piperidine serves as a highly versatile vector for fragment-based drug discovery (FBDD)[2]. It is frequently reacted with various electrophiles (e.g., carboxylic acids, sulfonyl chlorides) to generate lead compounds targeting GPCRs or allosteric sites. For instance, 4-fluoro-4-arylpiperidines have been successfully integrated into the discovery of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2), a major target for psychiatric disorders[5].

Mechanism A 4-Fluoro-4-aryl Motif B Inductive Effect (-I) A->B C High Electronegativity A->C D Lowered Amine pKa B->D E Increased Lipophilicity C->E F Reduced hERG Liability D->F G Enhanced BBB Penetration E->G

Caption: Mechanistic logic of 4-fluoro substitution on pKa and CNS penetration.

Pharmacological Validation Assays

To validate the efficacy of leads derived from this building block, the following self-validating assay cascade is recommended:

  • Patch-Clamp Electrophysiology (hERG): Conduct automated patch-clamp assays on HEK293 cells stably expressing hERG channels. The lowered pKa of the fluorinated piperidine should yield an IC₅₀ > 30 µM, validating the cardiovascular safety hypothesis.

  • PAMPA-BBB Assay: Utilize the Parallel Artificial Membrane Permeability Assay specific for the blood-brain barrier. The enhanced LogP provided by the C-F bond will reflect in high apparent permeability (Papp > 4.0 × 10⁻⁶ cm/s).

  • Target Binding (e.g., mGluR2): Perform radioligand binding or intracellular calcium mobilization assays (using FLIPR) to ensure that the steric bulk of the fluorine and the m-tolyl group optimally fills the hydrophobic pocket of the target receptor.

Conclusion

The integration of 4-Fluoro-4-(m-tolyl)piperidine into a medicinal chemistry program is not merely a structural tweak; it is a calculated physicochemical strategy. By leveraging the unique stereoelectronic properties of fluorine, researchers can simultaneously rescue compounds from hERG-mediated cardiotoxicity while driving the lipophilicity required for CNS exposure. Strict adherence to cryogenic synthetic protocols ensures high-yield access to this privileged fragment, paving the way for the next generation of neurotherapeutics.

References

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents ResearchGate URL
  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications URL
  • WO2010130424A1 - 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders Google Patents URL
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Scientific Update - UK URL
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Solvation of 4-Fluoro-4-(m-tolyl)piperidine in DMSO for In Vitro Cell Assays

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Focus: Solvation mechanics, serial dilution causality, and mitigation of solvent-induced artifacts in cell-based assays. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Focus: Solvation mechanics, serial dilution causality, and mitigation of solvent-induced artifacts in cell-based assays.

Introduction & Pharmacological Context

4-Fluoro-4-(m-tolyl)piperidine is a fluorinated, nitrogen-containing heterocycle frequently utilized as a critical building block or pharmacological ligand in the development of central nervous system (CNS) therapeutics and G-protein-coupled receptor (GPCR) modulators[1].

Due to the highly lipophilic nature of the m-tolyl moiety and the fluorinated quaternary carbon, the free base form of this compound exhibits extremely poor aqueous solubility. To successfully evaluate this compound in in vitro cell assays, it must first be reconstituted in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its amphiphilic nature allows its apolar methyl groups to solvate the hydrophobic aromatic ring, while its highly polar sulfinyl group acts as a hydrogen-bond acceptor for the piperidine amine.

Physicochemical Profiling

Understanding the quantitative properties of the compound is the first step in designing a mathematically rigorous dilution protocol[2].

PropertyValueRelevance to Assay Preparation
CAS Number 1547092-69-2Unique identifier for sourcing[1].
Molecular Formula C₁₂H₁₆FNDictates lipophilicity and solvent selection[2].
Molecular Weight 193.26 g/mol Required for precise molarity calculations[2].
Solvent of Choice 100% Anhydrous DMSOPrevents premature aqueous precipitation.
Target Stock Conc. 10 mMIndustry standard for master library stocks.

The Causality of Solvent Selection: Why Anhydrous DMSO?

A common failure point in assay preparation is the use of standard, benchtop DMSO rather than cell-culture grade, anhydrous DMSO (≥99.9% purity) .

The Causality: DMSO is highly hygroscopic. If exposed to ambient humidity, it rapidly absorbs water. Because 4-Fluoro-4-(m-tolyl)piperidine relies entirely on the organic nature of the solvent to remain solvated, even a 2–5% water content in the DMSO can drastically reduce the compound's solubility limit. This leads to the formation of microscopic nucleation centers (micro-crystals). When this compromised stock is later introduced to cells, the actual concentration of the bioavailable drug will be significantly lower than the calculated molarity, leading to false-negative assay results.

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol describes the generation of a 10 mM master stock.

Step 1: Weighing and Calculation

  • To prepare a 10 mM (10 µmol/mL) stock solution, you must dissolve 1.93 mg of 4-Fluoro-4-(m-tolyl)piperidine in 1.0 mL of DMSO.

  • Causality: Weighing sub-milligram quantities introduces high margin-of-error. It is recommended to weigh exactly 1.93 mg on a calibrated microbalance, or weigh a slightly larger, exact amount (e.g., 5.00 mg) and adjust the DMSO volume accordingly (e.g., 2.58 mL).

Step 2: Solvation

  • Add the calculated volume of room-temperature, anhydrous DMSO to the vial.

  • Vortex vigorously for 60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

Step 3: Self-Validation of Solvation

  • System Check: Centrifuge the vial at 10,000 × g for 3 minutes. Inspect the very bottom of the V-bottom tube under a bright light. The absolute absence of a white pellet or turbidity confirms 100% solvation.

Step 4: Aliquoting and Storage

  • Divide the 10 mM stock into 20 µL single-use aliquots in sterile, tightly capped amber tubes and store at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles cause the DMSO to freeze unevenly. As the solvent crystallizes, it excludes the solute, creating localized zones of super-concentration that force the compound to irreversibly aggregate. Single-use aliquots prevent this degradation.

Experimental Protocol: Serial Dilution and Assay Integration

Never dilute a high-concentration DMSO stock directly into aqueous cell culture media to reach your final assay concentration in one step.

The Causality: If a 10 mM DMSO stock is pipetted directly into aqueous media to achieve a 10 µM final concentration, the localized high concentration of water at the droplet interface causes the hydrophobic m-tolyl moiety to instantly precipitate before the DMSO can disperse. Instead, perform intermediate serial dilutions in 100% DMSO , followed by a single 1:1000 transfer into the final media. This ensures the compound is uniformly dispersed and immediately stabilized by carrier proteins (like BSA) in the serum.

1000x Intermediate DMSO Dilution Matrix
Desired Final Assay Conc.Required 1000x DMSO StockDilution Step (Performed in 100% DMSO)Volume of 1000x Stock added to 1 mL MediaFinal DMSO % (v/v)
10 µM 10 mMDirect from primary master stock1 µL0.1%
1 µM 1 mM10 µL of 10 mM stock + 90 µL DMSO1 µL0.1%
100 nM 100 µM10 µL of 1 mM stock + 90 µL DMSO1 µL0.1%
10 nM 10 µM10 µL of 100 µM stock + 90 µL DMSO1 µL0.1%
Vehicle Control 0 µM100% DMSO only1 µL0.1%

Self-Validation of Aqueous Stability: Before applying the dosed media to your cell plates, incubate the prepared media at 37°C for 30 minutes. Observe a 100 µL sample under a phase-contrast microscope at 20x magnification. The absence of highly refractive micro-crystals confirms the compound has remained in solution during the aqueous transition.

Cytotoxicity & Artefactual Signaling: The "≤0.1% DMSO" Rule

While DMSO is an exceptional solvent, it is not biologically inert. Maintaining a final DMSO concentration of ≤0.1% (v/v) across all assay wells—including the vehicle control—is a critical standard for maintaining scientific integrity[3].

  • Cytotoxicity: At concentrations above 0.5% to 2%, DMSO begins to exhibit significant cytotoxicity, compromising cell membrane integrity and altering cellular viability[4].

  • Signaling Artifacts: Even at sub-lethal concentrations, DMSO acts as a potent pharmacological agent. Research demonstrates that DMSO concentrations between 0.5% and 2% actively repress the production of inflammatory cytokines (such as IL-6 and PGE2) and suppress ERK1/2 and p38 signaling pathways in human blood cells[5]. Furthermore, in specialized immunological assays, the addition of DMSO has been shown to skew the differentiation of T cells towards a memory phenotype[6].

If your final DMSO concentration exceeds 0.1%, any observed biological effect cannot be confidently attributed to 4-Fluoro-4-(m-tolyl)piperidine, as the solvent itself will be actively modulating the cellular phenotype.

Workflow Visualization

The following diagram maps the critical path from dry powder to the final in vitro assay, highlighting the mandatory intermediate dilution phase.

Workflow Start 4-Fluoro-4-(m-tolyl)piperidine (Dry Powder) Weigh Weighing & Calculation (1.93 mg for 1 mL) Start->Weigh Dissolve Dissolve in 100% Anhydrous DMSO (Vortex & Sonicate) Weigh->Dissolve Aliquots Prepare Single-Use Aliquots (Store at -20°C) Dissolve->Aliquots Dilution Intermediate Serial Dilution (in 100% DMSO) Aliquots->Dilution Media Final Dilution in Assay Media (DMSO ≤ 0.1%) Dilution->Media Assay In Vitro Cell Assay (Include Vehicle Control) Media->Assay

Caption: Workflow for the preparation and dilution of 4-Fluoro-4-(m-tolyl)piperidine in DMSO for cell assays.

References

  • AccelaChemBio. 1181230-38-5, 4-Fluoro-4-(m-tolyl)piperidine Product Catalog (CAS: 1547092-69-2). AccelaChem. Available at: [Link]

  • Chemical Register. 4-Fluoro-4-(4-methylphenyl)piperidine Physicochemical Properties. Chemical Register. Available at: [Link]

  • Wang T, Li Z, Cvijic ME, et al. Measurement of β-Arrestin Recruitment for GPCR Targets. In: Markossian S, Grossman A, Baskir H, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at:[Link]

  • Elisia I, Nakamura H, Lam V, et al. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis. PLoS One. 2016;11(3):e0152538. Available at:[Link]

  • De Bousser E, Festjens N, Plets E, et al. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. bioRxiv. 2026. Available at:[Link]

Sources

Application

Application Note: Advanced Chromatographic Purification of 4-Fluoro-4-(m-tolyl)piperidine

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Methodological Rationale Introduction & Chemical Profiling The purification of fluorin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Methodological Rationale

Introduction & Chemical Profiling

The purification of fluorinated basic heterocycles presents a unique intersection of chromatographic challenges. 4-Fluoro-4-(m-tolyl)piperidine (CAS: 1547092-69-2) is a highly specialized building block utilized in the synthesis of central nervous system (CNS) therapeutics and advanced agrochemicals.

As a Senior Application Scientist, I frequently observe laboratories struggling with this class of molecules due to a misunderstanding of its physicochemical behavior. The molecule features two highly contrasting functional groups: a basic secondary amine (piperidine ring) and a lipophilic, electron-withdrawing fluorinated stereocenter attached to an m-tolyl ring.

To design a self-validating purification protocol, we must first establish the quantitative parameters driving its chromatographic behavior.

Table 1: Physicochemical Drivers of Chromatographic Behavior
ParameterValue / CharacteristicChromatographic Implication
pKa (Secondary Amine) ~9.5 – 10.2Highly protonated at neutral pH. Causes severe silanol interactions (tailing) on un-modified bare silica [1].
LogP (Estimated) 2.8 – 3.2Moderate lipophilicity. Retained well on reversed-phase (RP) media, but requires high organic modifier for elution.
C-F Bond Dipole Highly PolarizedIntroduces strong dipole-dipole interaction capabilities, rendering standard C18 phases suboptimal for isomer resolution.
Aromaticity m-Tolyl SystemCapable of π−π interactions. Susceptible to co-elution with o-tolyl or p-tolyl synthetic impurities on purely hydrophobic phases.

Methodological Rationale: Overcoming Stationary Phase Limitations

The Failure of Standard Silica and C18

When purifying basic amines like 4-Fluoro-4-(m-tolyl)piperidine, standard bare silica gel is actively hostile. The acidic silanol groups (pKa ~4.5) on the silica surface act as cation exchangers, irreversibly binding the protonated piperidine nitrogen. This results in broad, asymmetrical peaks (tailing) and disastrously low recovery rates [1].

Similarly, standard C18 reversed-phase columns rely exclusively on dispersive (hydrophobic) forces. Because the m-tolyl, o-tolyl, and p-tolyl regioisomers of this compound share nearly identical hydrophobicities (LogP), C18 cannot effectively resolve these synthetic impurities.

The Solution: Orthogonal Selectivity via PFP Phases

To achieve >99% purity, we must abandon purely hydrophobic retention and exploit the molecule's unique electronic topology. Pentafluorophenyl (PFP) stationary phases provide a multimodal retention mechanism that is tailor-made for fluorinated aromatics [2, 3].

Unlike C18, a PFP column interacts with 4-Fluoro-4-(m-tolyl)piperidine through four distinct mechanisms:

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ring interact with the C-F dipole on the piperidine ring.

  • π−π Interactions: The electron-deficient PFP ring engages in charge-transfer interactions with the electron-rich m-tolyl ring [4].

  • Steric Recognition: The rigid planar structure of the PFP ligand offers exceptional shape selectivity, easily resolving the m-tolyl isomer from its o- and p- counterparts [3].

  • Hydrophobic Dispersion: The propyl spacer of the bonded phase provides baseline retention.

Mechanism Analyte 4-Fluoro-4-(m-tolyl)piperidine (Analyte) PFP Pentafluorophenyl (PFP) Stationary Phase Analyte->PFP Dipole-Dipole (C-F to C-F) Analyte->PFP π-π Interactions (m-Tolyl to PFP) Analyte->PFP Steric Recognition (Shape Selectivity) Analyte->PFP Hydrophobic (Carbon Skeleton)

Fig 1: Multimodal retention mechanisms of 4-Fluoro-4-(m-tolyl)piperidine on a PFP phase.

Experimental Workflows & Protocols

The choice of purification depends entirely on the scale and the required purity of the intermediate. Below is the decision matrix and the corresponding self-validating protocols.

Workflow Crude Crude 4-Fluoro-4-(m-tolyl)piperidine (Reaction Mixture) Eval Assess Scale & Impurity Profile Crude->Eval Flash Normal Phase Flash Chromatography (Bulk Purification > 1g) Eval->Flash Bulk Scale (>1g) HPLC Preparative RP-HPLC (High Purity < 1g or Final Polish) Eval->HPLC High Purity Need Flash->HPLC Polish Step Pure Pure API Intermediate (>99% Purity) Flash->Pure HPLC->Pure

Fig 2: Decision matrix for the chromatographic purification of the target molecule.

Protocol A: Bulk Purification via Modified Normal-Phase Flash Chromatography

Objective: Isolate multi-gram quantities of the free base from crude reaction mixtures (e.g., post-Grignard/fluorination workup). Causality Note: We utilize a dynamic silanol-masking technique using Triethylamine (TEA) to prevent the secondary amine from irreversibly binding to the silica [1].

Step-by-Step Methodology:

  • Column Preparation: Select a high-surface-area spherical silica column (e.g., 25 µm particle size). Pre-equilibrate the column with 3 column volumes (CV) of Hexane containing 2% (v/v) Triethylamine (TEA). Critical Step: Failure to pre-equilibrate with TEA will result in the first fraction of the product permanently deactivating the column, destroying your yield.

  • Sample Loading: Dissolve the crude 4-Fluoro-4-(m-tolyl)piperidine in a minimum volume of Dichloromethane (DCM). Apply evenly to the top of the column cartridge.

  • Gradient Elution:

    • 0–2 CV: 100% Hexane (with 2% TEA) to elute non-polar hydrocarbon impurities.

    • 2–8 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexane (maintaining 2% TEA throughout).

    • 8–12 CV: Isocratic hold at 40% Ethyl Acetate / 60% Hexane (with 2% TEA). The target basic amine will elute in this window.

  • Fraction Analysis: Spot fractions on a TLC plate (eluent: 50:50 Hexane:EtOAc + 2% TEA). Visualize using Ninhydrin stain (piperidine ring will stain deep purple/red upon heating).

  • Recovery: Pool product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate twice with toluene.

Protocol B: High-Purity Polish via Preparative RP-HPLC (PFP Phase)

Objective: Achieve >99.5% purity, specifically resolving the target from des-fluoro and regioisomeric (o-/p-tolyl) impurities. Causality Note: We utilize a low-pH mobile phase (0.1% TFA) to fully protonate the amine, ensuring a single ionization state to prevent peak splitting, while relying on the PFP stationary phase for orthogonal selectivity [2, 4].

Table 2: Optimized Preparative HPLC Parameters

Parameter Specification / Setting
Column Hypersil GOLD PFP (or equivalent), 5 µm, 21.2 x 250 mm
Mobile Phase A LC-MS Grade Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% TFA
Flow Rate 20.0 mL/min
Detection UV at 210 nm and 254 nm

| Column Temperature | 30 °C (Controls viscosity and stabilizes π−π interactions) |

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure free base in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm PTFE syringe filter.

  • Method Execution (Gradient):

    • 0.0 - 2.0 min: Isocratic hold at 10% B (Desalting and injection peak focusing).

    • 2.0 - 15.0 min: Linear gradient from 10% B to 60% B. (The m-tolyl derivative typically elutes between 40-45% B. The p-tolyl impurity, having a different spatial profile, will elute slightly later due to stronger steric alignment with the PFP phase).

    • 15.0 - 17.0 min: Column wash at 95% B.

    • 17.0 - 22.0 min: Re-equilibration at 10% B.

  • Fraction Collection: Trigger collection via UV threshold at 210 nm.

  • Isolation (Salt to Free Base Conversion): The collected fractions will contain the TFA salt of the product. To isolate the free base, pool the fractions, adjust the pH to 10 using saturated aqueous Sodium Bicarbonate, and extract three times with high-purity Ethyl Acetate. Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo.

Data Summary: Stationary Phase Comparison

To justify the methodological choices above, Table 3 summarizes the expected performance of various stationary phases when applied to 4-Fluoro-4-(m-tolyl)piperidine.

Table 3: Stationary Phase Performance Matrix | Stationary Phase | Primary Interaction | Peak Shape (Amine) | Isomer Resolution | Recommendation | | :--- | :--- | :--- | :--- | :--- | | Bare Silica (Normal Phase) | Adsorption / H-Bonding | Poor (Severe Tailing) | Low | Avoid unless using 2-5% TEA modifier. | | Amine-Functionalized Silica | H-Bonding | Excellent | Low | Good for bulk flash chromatography without TEA. | | Standard C18 (RP) | Hydrophobic Dispersion | Good (with TFA) | Poor | Not recommended for final polish. | | PFP (Pentafluorophenyl) | π−π , Dipole, Steric | Excellent (with TFA) | High | Optimal for resolving fluorinated/aromatic impurities. |

References

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, Nov 2005. Available at:[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Available at:[Link]

Method

Advanced Mass Spectrometry Detection and Quantification Protocols for 4-Fluoro-4-(m-tolyl)piperidine

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical QA/QC Scientists Application Focus: High-Sensitivity LC-MS/MS Impurity Profiling and Pharmacokinetic Quantification Executive Scientific Ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical QA/QC Scientists Application Focus: High-Sensitivity LC-MS/MS Impurity Profiling and Pharmacokinetic Quantification

Executive Scientific Overview

4-Fluoro-4-(m-tolyl)piperidine (CAS: 1547092-69-2) is a specialized fluorinated arylpiperidine derivative[1][2]. Arylpiperidines are ubiquitous structural motifs in modern drug discovery, serving as critical pharmacophores in the development of opioid receptor modulators, dopamine D4 receptor ligands, and SMN protein modulators[3][4][5].

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges posed by fluorinated piperidines. The presence of a highly basic secondary amine coupled with a labile benzylic/tertiary carbon-fluorine bond dictates the entire analytical strategy—from the choice of mixed-mode solid-phase extraction (SPE) to the specific collision-induced dissociation (CID) energies utilized in tandem mass spectrometry (MS/MS).

Chemical Profiling
PropertyValueAnalytical Implication
Chemical Formula C12H16FN[6][]Determines isotopic distribution pattern.
Molecular Weight 193.26 g/mol [6][]Low MW requires careful exclusion of matrix interferences.
Exact Mass 193.12667 DaHigh-resolution precursor targeting.
Ionization State Basic (pKa ~9.5)Highly efficient protonation in Positive Electrospray Ionization (ESI+).

Mechanistic Rationale: The "Why" Behind the Method

To build a robust, self-validating analytical method, one must understand the physical chemistry driving the molecule's behavior.

Chromatographic Causality: The basic nature of the piperidine nitrogen often leads to severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. To counteract this, we utilize a sub-2-micron end-capped C18 column with a highly acidic mobile phase (0.1% Formic Acid). This ensures the analyte is fully protonated, driving it into the bulk mobile phase and resulting in sharp, symmetrical peaks.

Mass Spectrometry Causality (Fragmentation Thermodynamics): In ESI+ mode, the molecule readily forms a stable [M+H]+ precursor ion at m/z 194.1. When subjected to CID, the C4 position of the piperidine ring exhibits extreme lability. The thermodynamic drive to form a conjugated system forces the rapid neutral loss of hydrogen fluoride (HF, 20 Da), yielding a highly abundant product ion at m/z 174.1. This specific transition is a hallmark of 4-fluoro-arylpiperidines and provides an exceptional signal-to-noise (S/N) ratio for trace quantification[3][8].

Fragmentation M Precursor Ion [M+H]+ m/z 194.1 F1 Quantifier Ion [M+H-HF]+ m/z 174.1 M->F1 -HF (20 Da) CE: 15 eV F3 Qualifier Ion 2 Aryl Fragment m/z 115.1 M->F3 Ring Cleavage CE: 35 eV F2 Qualifier Ion 1 [M+H-HF-NH3]+ m/z 157.1 F1->F2 -NH3 (17 Da) CE: 25 eV

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Self-Validating Experimental Protocols

This protocol is designed as a closed-loop, self-validating system. Quality Control (QC) gates are built directly into the workflow to ensure data integrity.

Workflow A 1. Sample Preparation Mixed-Mode Cation Exchange (MCX) B 2. Chromatographic Separation UHPLC C18 (0.1% FA / MeCN) A->B C 3. Electrospray Ionization Positive Mode (ESI+) B->C D 4. Tandem Mass Spectrometry Multiple Reaction Monitoring (MRM) C->D E 5. Data Processing Peak Integration & QC Validation D->E

Fig 1. End-to-end LC-MS/MS analytical workflow for arylpiperidine quantification.

Phase 1: System Suitability Testing (SST)

Self-Validation Gate: Before processing biological or synthetic samples, inject a 10 ng/mL neat standard. The system is only deemed "Ready" if:

  • The S/N ratio for the 194.1 → 174.1 transition exceeds 100:1.

  • Retention time (RT) drift is < 0.05 minutes compared to the previous batch.

Phase 2: Sample Preparation (Mixed-Mode SPE)

Because 4-Fluoro-4-(m-tolyl)piperidine is a strong base, Mixed-Mode Cation Exchange (MCX) is the optimal extraction strategy.

  • Conditioning: Pass 2 mL Methanol (MeOH), followed by 2 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 200 µL of sample (plasma/urine) with 200 µL of 4% Phosphoric Acid. Load onto the cartridge. Rationale: The low pH ensures the piperidine nitrogen is 100% ionized, locking it onto the cation exchange resin.

  • Washing: Wash with 2 mL 2% Formic Acid (removes acidic interferences), followed by 2 mL 100% MeOH (removes neutral lipids).

  • Elution: Elute with 2 mL of 5% Ammonium Hydroxide in MeOH. Self-Validation Gate: If the elution solvent pH drops below 10, recovery will plummet. The presence of the analyte in the final extract validates that the elution pH was correctly maintained.

  • Reconstitution: Evaporate under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 3: UHPLC-MS/MS Methodology

Table 1: UHPLC Gradient Conditions Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0095.05.0Initial
0.5095.05.0Isocratic Hold
3.0010.090.0Linear Ramp
4.0010.090.0Column Wash
4.1095.05.0Re-equilibration
5.5095.05.0End

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters Source: ESI+ | Capillary Voltage: 3500 V | Desolvation Temp: 400°C

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
194.1174.15015Quantifier (Loss of HF)
194.1157.15025Qualifier 1 (Loss of HF + NH3)
194.1115.15035Qualifier 2 (Aryl Cleavage)
Phase 4: Data Processing & Acceptance Criteria

Integrate the chromatographic peaks using a validated algorithm (e.g., ApexTrack). A sample is considered positive and accurately quantified only if:

  • The retention time of the unknown matches the reference standard within ± 0.1 min.

  • The ion ratio of the Quantifier (174.1) to Qualifier 1 (157.1) is within ± 20% of the established standard ratio.

References

  • National Center for Biotechnology Information (NIH). "Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators". Available at:[Link]

  • Journal of Medicinal Chemistry (ACS). "Opioid Receptor Modulators with a Cinnamyl Group". Available at:[Link]

  • ChemRxiv. "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics". Available at:[Link]

Sources

Application

Safe handling and laboratory storage procedures for 4-Fluoro-4-(m-tolyl)piperidine

Application Note: Safe Handling, Storage, and Solubilization Protocols for 4-Fluoro-4-(m-tolyl)piperidine Executive Summary & Chemical Significance 4-Fluoro-4-(m-tolyl)piperidine (CAS: 1547092-69-2) is a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Solubilization Protocols for 4-Fluoro-4-(m-tolyl)piperidine

Executive Summary & Chemical Significance

4-Fluoro-4-(m-tolyl)piperidine (CAS: 1547092-69-2) is a highly specialized saturated heterocyclic building block widely utilized in fragment-based drug discovery (FBDD). The strategic incorporation of a fluorine atom at the 4-position of the piperidine ring exerts a profound stereoelectronic effect, significantly lowering the basicity (pKa) of the secondary amine[1]. This targeted reduction in basicity is a proven strategy to mitigate off-target hERG channel affinity—a primary driver of drug-induced cardiotoxicity—while simultaneously enhancing the metabolic stability and membrane permeability of the lead candidate[1].

Because of its unique physicochemical profile, maintaining the structural integrity of 4-Fluoro-4-(m-tolyl)piperidine during laboratory storage and handling is critical. This guide outlines the causality-driven protocols required to prevent degradation, ensure assay reproducibility, and maintain laboratory safety.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of this compound is the first step in designing a self-validating handling system. Depending on the supplier, the compound is frequently utilized either as a free base or as a hydrochloride salt (CAS: 1803592-99-5) to improve ambient stability[2].

Table 1: Physicochemical and Hazard Profile

Property / AttributeSpecification
Chemical Name 4-Fluoro-4-(m-tolyl)piperidine
CAS Number 1547092-69-2 (Free Base) / 1803592-99-5 (HCl Salt)
Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol (Free Base)
Standard Storage +4°C, Inert Atmosphere, Light Sensitive
Hazard Classification Irritant (Skin/Eye/Respiratory), Harmful if Swallowed
GHS Hazard Statements H302, H315, H319, H335

Mechanistic Hazard Causality: The secondary amine of the piperidine ring is inherently nucleophilic and basic. Direct exposure to the skin or mucous membranes causes localized pH shifts and lipid bilayer disruption, leading to the severe irritation described by H315 and H319[3]. Furthermore, while the C-F bond is generally stable, extreme thermal stress or highly acidic environments could theoretically risk defluorination. Under standard ambient laboratory conditions, however, the primary hazard remains the basicity of the amine.

Causality-Driven Storage Protocols

Standard storage for 4-Fluoro-4-(m-tolyl)piperidine dictates refrigeration at +4°C under an inert atmosphere, strictly protected from light[4].

Why are these specific conditions strictly required?

  • Inert Atmosphere (Argon/N2): Secondary amines are highly susceptible to atmospheric carbon dioxide (CO2). Exposure to ambient air allows the amine to act as a nucleophile, reacting with CO2 to form carbamate salts. This spontaneous reaction alters the molecular weight, solubility, and effective molarity of your stock, leading to irreproducible assay results. Flushing the headspace with Argon (preferred due to its density) or Nitrogen displaces reactive CO2 and O2[4].

  • Light Sensitivity: The m-tolyl group and the electron-rich amine can undergo photo-oxidation when exposed to prolonged ultraviolet or ambient laboratory light. Storage in amber glass vials is mandatory.

  • Temperature (+4°C): Refrigeration suppresses the kinetic energy available for both oxidative degradation and potential intra/intermolecular side reactions, preserving the critical axial-fluorine conformational preference and overall structural integrity[5].

G cluster_0 Sub-optimal Storage (Air/Light) cluster_1 Optimal Storage (Inert/Dark) Compound 4-Fluoro-4-(m-tolyl)piperidine Air Atmospheric CO2 & O2 Compound->Air Exposure Inert Argon/N2 Flush & +4°C Compound->Inert Protected Degradation Carbamate Formation & Photo-oxidation Air->Degradation Preservation Structural Integrity Maintained Inert->Preservation

Mechanistic pathways of 4-Fluoro-4-(m-tolyl)piperidine degradation versus inert preservation.

Safe Handling & Experimental Workflows

To ensure that every protocol is a self-validating system, researchers must follow a strict sequence that prevents moisture condensation and atmospheric exposure.

Protocol 1: Reagent Dispensing and Weighing Objective: Transfer the solid/oil without compromising the master stock.

  • Thermal Equilibration (Critical Step): Remove the sealed amber vial from the +4°C refrigerator. Do not open it immediately. Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic amine, leading to rapid degradation and inaccurate mass measurements.

  • Inert Environment Preparation: Transfer the equilibrated vial into a glovebag or glovebox continuously purged with dry Nitrogen or Argon.

  • Dispensing: Using an anti-static micro-spatula, weigh the desired mass into a pre-tared, dry glass vial.

  • Re-sealing the Master Stock: Before removing the master vial from the inert environment, flush the headspace vigorously with Argon. Seal tightly with a PTFE-lined cap and wrap with Parafilm before returning to +4°C storage[4].

Protocol 2: Solubilization for In Vitro Assays Objective: Create a stable, assay-ready master stock (e.g., 10 mM).

  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) (water content <0.005%).

    • Causality: The presence of water in standard DMSO will mediate the hydrolysis of the compound over repeated freeze-thaw cycles.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the weighed aliquot. Vortex gently until complete visual dissolution is achieved (self-validating checkpoint).

  • Aliquoting: To avoid freeze-thaw degradation, divide the master stock into single-use aliquots (e.g., 50 µL) in dedicated low-bind microcentrifuge tubes.

  • Storage: Store the DMSO aliquots at -20°C or -80°C.

Workflow Equilibrate Equilibrate to RT (Desiccator) Weigh Weigh under N2 (Glovebag) Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquots Create Single-Use Aliquots Dissolve->Aliquots Store Store at -20°C (Assay Ready) Aliquots->Store

Step-by-step laboratory workflow for the preparation of assay-ready DMSO stock solutions.

Spill Management & Decontamination

In the event of a laboratory spill involving the free base or hydrochloride salt, a self-validating cleanup protocol ensures complete neutralization.

  • Containment: Isolate the spill area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Neutralization (For Free Base): Because the free base is lipophilic and poorly soluble in water, wiping with plain water is ineffective. Spray the spill with a mild, dilute acidic solution (e.g., 5% citric acid).

    • Causality: The acid protonates the secondary amine, converting the lipophilic free base into a highly water-soluble citrate salt.

  • Absorption: Wipe the neutralized area with absorbent spill pads.

  • Final Decontamination: Wash the surface with a 10% ethanol/water solution to remove any residual organic residue, followed by a final wipe with deionized water. Dispose of all materials as hazardous chemical waste.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 1181230-38-5,2-(2-Chlorophenyl)cyclopropanecarboxylic Acid-AccelaChem (Catalog Data for 4-Fluoro-4-(m-tolyl)piperidine) Source: Accela ChemBio URL:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal URL:[Link]

Sources

Method

Application Note: Strategic Incorporation of 4-Fluoro-4-(m-tolyl)piperidine in Lead Optimization

Executive Summary The piperidine ring is one of the most ubiquitous saturated N-heterocycles in FDA-approved pharmaceuticals. However, its high intrinsic basicity often leads to significant developmental liabilities, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in FDA-approved pharmaceuticals. However, its high intrinsic basicity often leads to significant developmental liabilities, including promiscuous off-target binding, phospholipidosis, and dose-limiting cardiovascular toxicity driven by human ether-à-go-go-related gene (hERG) potassium channel blockade[1].

4-Fluoro-4-(m-tolyl)piperidine (CAS: 1547092-69-2) is an advanced, commercially available building block designed to overcome these exact limitations. By strategically positioning a highly electronegative fluorine atom geminal to an aromatic m-tolyl ring at the C4 position, medicinal chemists can precisely modulate the physicochemical profile of the parent scaffold. This application note provides a comprehensive, field-proven guide to the mechanistic rationale, physicochemical profiling, and synthetic incorporation of this critical fragment into modern drug discovery pipelines.

Mechanistic Rationale: The "Fluorine Magic"

The decision to utilize 4-Fluoro-4-(m-tolyl)piperidine over a standard 4-arylpiperidine is grounded in three distinct stereoelectronic and pharmacokinetic advantages:

A. pKa Modulation and hERG Mitigation

The primary driver for hERG toxicity in amine-containing drugs is the strong cation- π interaction between the protonated piperidine nitrogen and the aromatic residues (Tyr652 and Phe656) within the hERG channel cavity. Standard piperidines possess a pKa of approximately 11.2, meaning they are >99.9% protonated at a physiological pH of 7.4.

The introduction of a fluorine atom at the C4 position exerts a powerful inductive electron-withdrawing effect (-I effect) through the σ -bond framework. This topological modification significantly lowers the basicity of the piperidine nitrogen, dropping the pKa to approximately 9.3–9.4[2]. This reduction in basicity correlates directly with a diminished affinity for hERG channels, thereby increasing the cardiovascular safety margin of the resulting lead compounds[3][4].

B. Metabolic Stability

The C4 position of the piperidine ring is a highly susceptible soft spot for oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). By fully substituting the C4 position with a robust C-F bond and an m-tolyl group, this metabolic liability is sterically and electronically blocked, significantly extending the compound's in vivo half-life and reducing intrinsic clearance (CL int​ )[5].

C. Enhanced Membrane Permeability

While a pKa of 9.4 still leaves the molecule predominantly ionized at pH 7.4, the delocalization of the positive charge and the slight increase in the neutral fraction drastically improve the lipophilicity-to-polarity balance. This fine-tuning enhances passive membrane permeability and oral bioavailability compared to highly basic, non-fluorinated analogs[4].

Physicochemical Profiling

The following table summarizes the quantitative shifts in physicochemical properties when transitioning from a standard piperidine to a 4-fluoro-4-arylpiperidine architecture.

Physicochemical PropertyStandard Piperidine4-Arylpiperidine4-Fluoro-4-(m-tolyl)piperidine
Nitrogen pKa ~ 11.2~ 10.5~ 9.3 - 9.4
Metabolic Stability (C4 Oxidation) LowModerateHigh (Blocked by C-F)
Typical hERG IC 50​ Risk <1μM (High Risk) 1−5μM (Moderate Risk) >30μM (Low Risk)
Phospholipidosis Risk HighModerateLow

Mechanistic Workflows

To visualize the integration of 4-Fluoro-4-(m-tolyl)piperidine into a drug discovery pipeline, refer to the logical workflows below.

G Start 4-Fluoro-4-(m-tolyl)piperidine (Building Block) Synthesis Scaffold Integration (SNAr / Buchwald-Hartwig) Start->Synthesis Chemical Coupling PhysChem Physicochemical Profiling (pKa & LogD Measurement) Synthesis->PhysChem Purification InVitro In Vitro ADME/Tox (hERG Patch-Clamp, CYP450) PhysChem->InVitro Favorable Profile Decision Lead Optimization Decision InVitro->Decision Data Analysis Success Clinical Candidate Selection Decision->Success Low hERG / High Stability Fail Structural Refinement Decision->Fail High Toxicity Fail->Synthesis Iterative Design

Workflow for integrating fluorinated piperidines into lead optimization.

G F_Sub C4-Fluorine Substitution Inductive Strong Inductive Electron Withdrawal (-I Effect) F_Sub->Inductive pKa_Drop Reduction of Piperidine Nitrogen pKa (~9.4) Inductive->pKa_Drop Ionization Decreased Basicity at Physiological pH pKa_Drop->Ionization Binding Reduced Cation-π Interaction with hERG Cavity Ionization->Binding Safety Mitigated Cardiotoxicity Binding->Safety

Mechanistic pathway showing how C4-fluorination mitigates hERG cardiotoxicity.

Validated Experimental Protocols

The following self-validating protocols detail the synthetic incorporation and subsequent biological evaluation of the 4-Fluoro-4-(m-tolyl)piperidine fragment.

Protocol 1: Nucleophilic Aromatic Substitution (S N​ Ar)

Objective: Couple the piperidine building block to an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine). Causality: S N​ Ar is the preferred methodology for highly activated electrophiles because it avoids transition-metal catalysis, thereby eliminating the risk of heavy metal contamination in downstream cellular assays.

  • Reaction Assembly: Charge a microwave-safe reaction vial with the heteroaryl chloride (1.0 eq) and 4-Fluoro-4-(m-tolyl)piperidine (1.2 eq). Rationale: A slight stoichiometric excess of the secondary amine ensures complete consumption of the valuable electrophilic core.

  • Solvent & Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq) and anhydrous N -Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl without competing for the electrophile. NMP is selected over DMF due to its superior thermal stability and solvation power at temperatures exceeding 100 °C.

  • Execution: Seal the vial and heat at 110 °C for 12 hours under standard stirring, or 120 °C for 30 minutes via microwave irradiation.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ to ensure the product remains in its free-base form, then extract three times with EtOAc. Dry the organic layer over Na 2​ SO 4​ and concentrate in vacuo.

Protocol 2: Buchwald-Hartwig Amination

Objective: Couple the piperidine to an unactivated aryl bromide. Causality: Unactivated aromatic rings resist S N​ Ar. Palladium-catalyzed cross-coupling is strictly required to forge the C-N bond.

  • Glovebox Preparation: In an inert atmosphere glovebox, combine the aryl bromide (1.0 eq), 4-Fluoro-4-(m-tolyl)piperidine (1.2 eq), Pd 2​ (dba) 3​ (0.05 eq), RuPhos (0.1 eq), and sodium tert-butoxide (t-BuONa, 1.5 eq) in anhydrous Toluene (0.1 M). Rationale: RuPhos is specifically selected because its large steric bulk facilitates rapid reductive elimination, while its electron-rich nature accelerates oxidative addition. This specific ligand architecture is critical for coupling secondary amines to prevent the competing and detrimental β -hydride elimination pathway. t-BuONa is required as a strong base to deprotonate the Pd-coordinated amine intermediate.

  • Execution: Seal the vial, remove it from the glovebox, and heat at 90 °C for 8 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the precipitated Palladium black. Concentrate the filtrate and purify via flash column chromatography (SiO 2​ , Hexanes/EtOAc gradient).

Protocol 3: In Vitro Automated hERG Patch-Clamp Assay

Objective: Validate the cardiovascular safety profile of the newly synthesized fluorinated lead. Causality: Automated patch-clamp is utilized rather than radioligand binding because it measures functional channel blockade across different conformational states (open/inactivated) of the hERG channel, providing a biologically accurate IC 50​ .

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel until 70-80% confluent.

  • Compound Application: Perfuse the cells with extracellular solution and apply the test compound. The compound must be diluted from a 10 mM DMSO stock into the extracellular buffer such that the final DMSO concentration is <0.1% . Rationale: Keeping DMSO below 0.1% is critical to prevent solvent-induced membrane destabilization, which can cause false-positive baseline current drift.

  • Voltage Protocol: Apply a voltage step protocol: depolarize the membrane to +20 mV for 2 seconds (to force channels into the open and inactivated states), then repolarize to -50 mV for 2 seconds to elicit tail currents. Rationale: hERG blockers typically bind with highest affinity to the open or inactivated states; therefore, the tail current amplitude upon repolarization is the most accurate measure of functional block.

  • Data Analysis: Calculate the IC 50​ based on the dose-dependent reduction of the tail current amplitude relative to the vehicle control. A successful fluorinated lead should demonstrate an IC 50​>30μM .

References[3] Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYlJz_Ty1TNwMw_s6emZnSSnaowR67YZVdYcYVlZspWapHbh1sFKH0OaQOmF10vs5st_NguXVnjN_Db4BxcXL1on-AdVExVrV0DeKmySAMx2ghiwWVi4ETijR-QtaVb2QZynRFTL0osS13eQ==[1] Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. scientificupdate.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSNp-ItOveXoH-Pc2E5_hqrTEgbdkc5qgm4rrgg7dR7fTqVcS0vTWDVNltHGMtFdPjqccFVl1F-opNTvIidRwdalcWt_E_IwNE9YJXh-iXpuMiFUPSnM-5-cFBE48-gZ_o9zrjfxDxg0nvYSM3bO-OKvTVOrN9lHcxMeL7KaV_ERsyGPuRw-uYrWJrnod-hZdJTz7r0-VB37MhZ1CY9NcPxSd_2ExqGl1MtQC8F-3tJ7lDaTSxd7v_Ig==[2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. yuntsg.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0YvGSYdfJH0Ei2x5-T5khoBhIXCRetEZ_FqoQxYeu28WluUNJ6jpCAWjMxsOe0TRtKM8ClTmmO7hGh3CZP24TH0QVK5wBKiFbFD857SOEX3wdIVtebxX58BeRqvCYQHGL3toExIiSTSnB0TZHnVJU2kNyzH7am-lBWVYRQOOBZzzAXyUZ6RCa7Y2gf_7Buw==[4] The role of fluorine in medicinal chemistry: Review Article. tandfonline.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8YQGCxThJelzJkWNNLmpAi_YKzVxHHbqd2XiemGtgGaxAAyACdSPmvTRfOOl7_dul4tfy1cAYp9j234dYkEn5lEVjj7rP648r2z3gREG5D0V_X5Xik5mtWpbSqmnecZSnEqeCLE7eQ1vjhgvlxUcy3vnnRKbxX2E=[5] Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMYoVZVlTYSLNYrFP6xKFaOFn8ffFxHfN5kPnpY6aNxalwXF4dQSPfHveQd9yNiZyAPtTerPWXRUjWF9dtdOW5TxJG-xsFpEknk8gJl7EggI_czNHLKAVRKRqNq3Zfozlnv55orT1exw0k0XQ=

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 4-Fluoro-4-(m-tolyl)piperidine solubility issues in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with heavily substituted nitrogen-containing heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with heavily substituted nitrogen-containing heterocycles.

The compound 4-Fluoro-4-(m-tolyl)piperidine presents a unique challenge in aqueous media. While the piperidine ring is inherently basic, the addition of a highly lipophilic m-tolyl group and an electronegative fluorine atom drastically alters its solubility profile. This guide is designed to troubleshoot these specific formulation issues, explaining the mechanistic causality behind each failure and providing self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Mechanistic Background: The Chemistry of Precipitation

Before troubleshooting, we must understand why this compound crashes out of solution.

  • The Inductive Effect (-I): The fluorine atom at the 4-position exerts a strong electron-withdrawing effect through the sigma bonds. This pulls electron density away from the piperidine nitrogen, lowering its basicity (pKa) compared to an unsubstituted piperidine [1].

  • pH-Dependent Speciation: Because the pKa is depressed, a significant fraction of the compound exists as the uncharged, highly lipophilic free base at physiological pH (7.4).

  • Hydrophobic Aggregation: The m-tolyl group drives the LogP (lipophilicity) upward. When exposed to aqueous buffers, these hydrophobic domains aggregate to minimize contact with water, leading to rapid nucleation and precipitation.

Troubleshooting FAQs

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: You are experiencing a classic "solvent-shift" precipitation. When you dissolve the free base in 100% DMSO, it is fully solvated. However, upon dilution into PBS, the DMSO diffuses rapidly into the bulk water. Because the compound is predominantly in its uncharged free base form at pH 7.4 [1], its local concentration instantly exceeds its intrinsic aqueous solubility limit. The water cannot solvate the m-tolyl groups, causing the molecules to aggregate and form a turbid suspension.

Q2: How can I formulate this compound for cell-based assays without using toxic levels of DMSO? A: The most effective strategy is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 4-fluoro-4-(m-tolyl) moiety, shielding it from the water, while the cyclodextrin's hydrophilic exterior maintains overall aqueous solubility [2]. Crucial Causality: You must keep your final DMSO concentration below 2-5% v/v. DMSO is a competing guest; at high concentrations, it will preferentially occupy the cyclodextrin cavity, displacing your piperidine compound and causing it to precipitate [3].

Q3: Should I purchase or synthesize the HCl salt instead of using the free base? A: Yes, absolutely. Converting the free base to a hydrochloride (HCl) salt protonates the piperidine nitrogen, creating a permanent positive charge. This introduces strong ion-dipole interactions with water, drastically increasing baseline solubility. However, be aware that if you dissolve the salt in water and then heavily buffer it to pH > 7.5, you may still force the compound back into its free base form, risking delayed precipitation.

Quantitative Solubilization Parameters

To aid in your experimental design, refer to the following matrix summarizing the physicochemical parameters and their corresponding formulation impacts.

Structural ParameterMechanistic Causality / ImpactRecommended Solubilization Strategy
Fluorine at C4 Electron-withdrawing (-I effect) lowers the amine's pKa. Increases ratio of free base at pH 7.4.Formulate at mildly acidic pH (5.5 - 6.5) or utilize the HCl salt form.
m-Tolyl Group Drastically increases LogP. Drives hydrophobic aggregation in aqueous media.Utilize 10–20% w/v HP-β-CD to encapsulate the hydrophobic domain [2].
Basic Amine Susceptible to pH-dependent ionization. Sudden pH shifts cause "salting out".Avoid direct dilution into highly buffered basic solutions; titrate pH gradually.
DMSO Co-solvent Solvates free base, but competitively binds to cyclodextrin cavities [3].Restrict final DMSO concentration to ≤ 2% when co-formulating with CDs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control steps to empirically prove that the compound is truly dissolved, rather than existing as a sub-visible micro-suspension.

Protocol A: HP-β-CD Encapsulation of the Free Base

Use this when you only have the free base and need a physiological pH formulation.

  • Stock Preparation: Dissolve 4-Fluoro-4-(m-tolyl)piperidine free base in 100% anhydrous DMSO to create a 50 mM stock. Vortex until optically clear.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in pure molecular-grade water. Do not use PBS yet, as high ionic strength can impede initial complexation.

  • Complexation: While continuously vortexing the HP-β-CD solution, add the DMSO stock dropwise to achieve your target concentration (e.g., 1 mM final). Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin time to encapsulate the drug molecules before they can aggregate.

  • Buffering: Once complexed, add concentrated 10X PBS to bring the solution to 1X, and adjust to pH 7.4 if necessary.

  • System Validation (Critical): Centrifuge the final formulation at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube.

    • Pass: No visible pellet. The compound is fully complexed and solubilized.

    • Fail: A white pellet is present. The solubility limit was exceeded. You must restart and either increase the HP-β-CD concentration or decrease the target drug concentration.

Protocol B: In Situ Salt Formation

Use this to convert the free base to a highly soluble HCl salt for aqueous assays.

  • Suspension: Suspend 10 mg of the free base in 5 mL of molecular-grade water. It will remain cloudy.

  • Protonation: Add 1.05 molar equivalents of 0.1 M HCl dropwise while stirring. Causality: The slight molar excess ensures complete protonation of the piperidine nitrogen without dropping the overall pH to highly corrosive levels.

  • Agitation: Sonicate the mixture in a water bath for 15 minutes. The solution should transition from a turbid suspension to a completely clear liquid as the salt forms and dissolves.

  • System Validation: Measure the pH (should be ~4.5 - 5.5). Pass the clear solution through a 0.22 µm PTFE syringe filter. If the filter clogs or requires excessive force, unreacted free base remains. If it passes easily, the salt conversion is successful and the solution can be lyophilized for storage.

Formulation Decision Workflow

G Start 4-Fluoro-4-(m-tolyl)piperidine (Solid) CheckForm Identify Form: Free Base or Salt? Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase Salt HCl Salt Form CheckForm->Salt DissolveDMSO Dissolve in 100% DMSO (Max 50 mM Stock) FreeBase->DissolveDMSO DissolveWater Dissolve in Water (pH < 6.0) Salt->DissolveWater DiluteBuffer Dilute into Aqueous Buffer + 20% HP-β-CD DissolveDMSO->DiluteBuffer AdjustPH Titrate to pH 7.4 (Dropwise) DissolveWater->AdjustPH CheckPrecip Centrifuge Validation (10,000 x g) DiluteBuffer->CheckPrecip AdjustPH->CheckPrecip Success Clear Solution (No Pellet): Ready for Assay CheckPrecip->Success Pass Fail Pellet Formed: Increase CD / Lower DMSO CheckPrecip->Fail Fail Fail->DiluteBuffer Optimize

Workflow for solubilizing 4-Fluoro-4-(m-tolyl)piperidine with self-validation steps.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions Source: MDPI Pharmaceuticals URL:[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Optimization

Technical Support Center: 4-Fluoro-4-(m-tolyl)piperidine Crystallization &amp; Impurity Resolution

Welcome to the Process Chemistry Support Center. This knowledge base is designed for drug development professionals and synthetic chemists scaling up the production of 4-Fluoro-4-(m-tolyl)piperidine , a critical fluorina...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This knowledge base is designed for drug development professionals and synthetic chemists scaling up the production of 4-Fluoro-4-(m-tolyl)piperidine , a critical fluorinated heterocyclic building block.

Purifying tertiary fluoropiperidines presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting protocols, root-cause analyses of common impurity formations, and self-validating crystallization methodologies.

Part 1: Root Cause Analysis & Troubleshooting FAQs

Q1: Why am I seeing a sudden spike in the des-fluoro alkene impurity during my crystallization process?

The Problem: Analytical HPLC shows elevated levels of 4-(m-tolyl)-1,2,3,6-tetrahydropyridine (the des-fluoro elimination product) after attempting to crystallize the free base or salt. The Causality: The fluorine atom at the C4 position of the piperidine ring is situated on a tertiary carbon. Tertiary fluorides are highly susceptible to E1 (unimolecular elimination) pathways [1]. When exposed to thermal stress (>50 °C) or highly polar protic solvents (like methanol or ethanol), the solvent hydrogen-bonds with the fluorine, stabilizing its departure as a fluoride ion. The resulting tertiary carbocation rapidly loses an adjacent proton to form a stable, conjugated alkene. The Solution: Shift your crystallization thermodynamics. Avoid protic solvents during the primary dissolution phase. Transition to aprotic solvents like Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc), which do not stabilize the leaving fluoride ion. Furthermore, ensure all dissolution and acid-addition steps are performed at or below 20 °C.

ImpurityPathway A 4-Fluoro-4-(m-tolyl)piperidine (Target API) B Thermal/Acidic Stress (T > 50°C, Protic Solvents) A->B Exposure C Carbocation Intermediate (C4 Position) B->C -F⁻ (Ionization) D 4-(m-tolyl)-1,2,3,6-tetrahydropyridine (Des-fluoro Alkene) C->D -H⁺ (E1 Elimination) E HF (Byproduct) C->E

Mechanism of E1 elimination leading to des-fluoro impurities in tertiary fluoropiperidines.

Q2: My product is co-crystallizing with o-tolyl and p-tolyl regioisomers. How do I purge them?

The Problem: Despite multiple recrystallizations of the hydrochloride (HCl) salt, the ortho- and para-tolyl isomers (carryover from the initial arylation/Grignard step) remain at ~2–3% area. The Causality: Regioisomers possess nearly identical molecular volumes and physicochemical properties to the target meta-isomer. In simple salts like HCl, these isomers form a solid solution—they substitute directly into the crystal lattice of the target compound rather than being rejected into the mother liquor [2]. As detailed in process chemistry literature, impurities that form solid solutions cannot be purged by simple solvent-cooling recrystallization [1]. The Solution: You must disrupt the crystal lattice by changing the salt form. Moving to a bulkier counterion, such as p-toluenesulfonic acid (tosylate) or benzenesulfonic acid (besylate), alters the unit cell packing. The increased steric demands of the tosylate counterion amplify the spatial differences between the meta, ortho, and para isomers, drastically increasing the rejection coefficient during nucleation[3].

Q3: Upon adding the anti-solvent, my mixture "oils out" instead of forming crystals. How do I prevent this?

The Problem: The addition of heptane to the EtOAc/IPAc solution results in Liquid-Liquid Phase Separation (LLPS), forming a biphasic oil that eventually hardens into an impure gum. The Causality: "Oiling out" occurs when the system is driven too rapidly into high supersaturation, crossing the spinodal curve before stable crystalline nuclei can form [4]. The impurities (especially the unreacted starting materials) act as freezing point depressants, further stabilizing the heavy liquid phase. The Solution: Implement a strict seeding protocol within the metastable zone. By introducing high-purity seeds before the critical supersaturation limit is reached, you provide a template for immediate crystal growth, bypassing the LLPS region entirely.

Part 2: Quantitative Data & Salt Screening

To validate the causality described in Q2, our application scientists conducted a comprehensive salt screen. The data below demonstrates the superiority of the Tosylate salt in purging structurally similar regioisomers while maintaining high yields.

Table 1: Salt Screen Performance for 4-Fluoro-4-(m-tolyl)piperidine (Starting Purity: 88.5%)

Salt FormCounterion SourceYield (%)Des-fluoro Alkene (Area %)Regioisomers (Area %)Crystal Morphology
Free Base None42.04.13.8Amorphous / Oil
HCl Salt HCl in Dioxane85.51.22.9Fine Needles
Besylate Benzenesulfonic Acid78.20.81.1Irregular Blocks
Tosylate p-Toluenesulfonic Acid89.0 < 0.1 0.2 Thick Prisms

Part 3: Self-Validating Experimental Protocol

The following methodology is a self-validating system. By decoupling the acid addition into two phases and introducing a seeding step, the protocol inherently prevents supersaturation spikes, ensuring that if crystals form, they are of the highest polymorphic purity.

Standard Operating Procedure: Tosylate Salt Crystallization

Reagents Required:

  • 4-Fluoro-4-(m-tolyl)piperidine free base (crude)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.05 equivalents)

  • Isopropyl Acetate (IPAc) (Primary Solvent)

  • High-purity Tosylate Seeds (0.5 wt%)

Step-by-Step Methodology:

  • Primary Dissolution: Charge a reactor with 1.0 equivalent of crude 4-Fluoro-4-(m-tolyl)piperidine free base. Add 5 volumes (L/kg) of IPAc. Stir at 20 °C until complete dissolution is achieved. Self-validation check: The solution must be completely clear; filter through a 0.45 µm inline filter if particulates are present.

  • Counterion Preparation: In a separate vessel, dissolve 1.05 equivalents of p-TsOH·H₂O in 2 volumes of IPAc.

  • Initial Acid Charge: Transfer exactly 10% of the p-TsOH solution to the main reactor over 10 minutes at 20 °C.

  • Seeding (Critical Step): Charge 0.5 wt% of pre-milled 4-Fluoro-4-(m-tolyl)piperidine tosylate seeds to the reactor. Age the mixture for 30 minutes. Self-validation check: A persistent, thin, cloudy suspension must develop. If the solution remains clear, the system is undersaturated; verify the temperature is strictly ≤20 °C.

  • Continuous Crystallization: Feed the remaining 90% of the p-TsOH solution linearly over 2.0 hours using a dosing pump, maintaining the internal temperature at 20 °C.

  • Controlled Cooling: Program the reactor jacket to cool the suspension to 0 °C at a strict ramp rate of 0.1 °C/min. Hold at 0 °C for 4 hours to maximize yield.

  • Isolation: Filter the resulting slurry via a Nutsche filter or centrifuge. Wash the filter cake with cold (0 °C) IPAc (2 x 2 volumes). Dry under vacuum at 30 °C to constant weight.

Workflow Step1 1. Free Base Dissolution (IPAc, 20°C) Step2 2. Partial Acid Addition (10% p-TsOH in IPAc) Step1->Step2 Step3 3. Seeding (0.5 wt% Tosylate Salt) Step2->Step3 Step4 4. Continuous Acid Addition (Remaining 90%, 2h) Step3->Step4 Step5 5. Controlled Cooling (Cool to 0°C at 0.1°C/min) Step4->Step5 Step6 6. Filtration & Wash (Cold IPAc, Vacuum Dry) Step5->Step6

Step-by-step workflow for the optimized tosylate salt crystallization process.

References

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Practical Process Research and Development – A Guide for Organic Chemists (2nd Edition) Source: Academic Press / ScienceDirect URL:[Link]

  • Practical Manufacturing Process for Baloxavir Marboxil: Enhancement of Crystallization-Induced Transformation Source: Organic Process Research & Development (American Chemical Society) URL:[Link]

  • Crystallization (4th Edition) Source: Butterworth-Heinemann / ScienceDirect URL:[Link]

Troubleshooting

Technical Support Center: HPLC Optimization for 4-Fluoro-4-(m-tolyl)piperidine

Welcome to the Technical Support Center for the chromatographic analysis of 4-Fluoro-4-(m-tolyl)piperidine. This compound presents a unique triad of structural challenges for High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-Fluoro-4-(m-tolyl)piperidine. This compound presents a unique triad of structural challenges for High-Performance Liquid Chromatography (HPLC): a basic, ionizable piperidine nitrogen (pKa ~9.5), a highly electronegative fluorine atom, and a hydrophobic aromatic m-tolyl ring.

This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, empirical data, and self-validating protocols to optimize retention times, resolve peak tailing, and achieve baseline separation from structural analogs.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does 4-Fluoro-4-(m-tolyl)piperidine elute in the void volume on my standard C18 column?

Causality & Solution: At neutral to acidic pH, the secondary amine of the piperidine ring is fully protonated, rendering the molecule highly polar. If your mobile phase contains a high percentage of organic modifier (e.g., >50% Acetonitrile), the polar analyte will not partition effectively into the hydrophobic C18 stationary phase, causing it to elute in the void volume. Action: Decrease the organic modifier concentration to 5–10% during the initial gradient. Alternatively, if using a hybrid silica column stable at high pH, adjust the mobile phase pH to >10.5 (using ammonium hydroxide) to deprotonate the piperidine, increasing its hydrophobicity and retention on reversed-phase columns[1].

Q2: I am experiencing severe peak tailing (Asymmetry Factor > 2.0). How do I correct this?

Causality & Solution: Peak tailing for basic piperidine derivatives is predominantly caused by secondary ionic interactions. The positively charged piperidine nitrogen interacts strongly with unreacted, acidic silanol groups (Si-OH) on the silica stationary phase, creating a mixed-mode retention mechanism that smears the peak[1][2]. Action: You must suppress these secondary interactions.

  • Lower the pH: Drop the mobile phase pH to 2.5 (e.g., using 0.1% Formic Acid or Phosphoric Acid). This protonates the silanol groups (pKa ~3.5-4.5), rendering them neutral and eliminating the ionic attraction[1].

  • Add a Competing Base: Add 0.1% to 0.2% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial basic modifier that binds to and "masks" the active silanol sites, preventing the piperidine analyte from interacting with them[1][3][4].

  • Change Column Chemistry: Switch to a heavily end-capped or base-deactivated "Type B" silica column designed specifically for basic compounds[1][2].

Q3: I cannot resolve 4-Fluoro-4-(m-tolyl)piperidine from its des-fluoro analog. What stationary phase should I use?

Causality & Solution: Standard alkyl phases (C8/C18) separate primarily based on hydrophobicity, which may not be sufficient to resolve closely related halogenated analogs. Action: Switch to a Pentafluorophenyl (PFP) stationary phase. Fluorinated phases provide orthogonal selectivity driven by dipole-dipole interactions, π-π interactions with the m-tolyl ring, and specific halogen-recognition mechanisms[5][6]. Furthermore, PFP columns exhibit inherent ion-exchange properties that strongly retain basic analytes like piperidines, often providing superior resolution for structural isomers compared to C18 columns[7][8].

Part 2: Quantitative Data & Parameter Selection

Table 1: Impact of Mobile Phase pH on Piperidine Chromatography

Note: Data represents expected behavior on a standard Type-B Silica C18 column.

Mobile Phase pHPiperidine StateSilanol StateExpected RetentionExpected Peak Shape (Tailing Factor)
pH 2.5 Protonated (+)Protonated (Neutral)LowExcellent (< 1.2)
pH 7.0 Protonated (+)Ionized (-)Low to ModeratePoor / Severe Tailing (> 2.0)
pH 10.5 Deprotonated (Neutral)Ionized (-)HighGood (1.0 - 1.5)
Table 2: Stationary Phase Selectivity Comparison
Column ChemistryPrimary Retention MechanismHalogen SelectivitySuitability for 4-Fluoro-4-(m-tolyl)piperidine
Standard C18 Hydrophobic partitioningLowModerate (Prone to tailing without modifiers)
Polar-Embedded C18 Hydrophobic + Hydrogen bondingLowGood (Shields residual silanols)
PFP (Fluorinated) π-π, Dipole, Ion-exchangeHighExcellent (Resolves fluoro-analogs effectively)

Part 3: Self-Validating Experimental Protocol

Method: Optimization of Retention and Selectivity using a PFP Column

This protocol utilizes a Pentafluorophenyl (PFP) column to maximize halogen selectivity while controlling peak tailing via pH modulation. The method includes built-in system suitability criteria to ensure self-validation.

Materials:

  • Column: High-strength silica PFP column (e.g., 100 x 2.1 mm, 1.7 µm)[8].

  • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Sample: 4-Fluoro-4-(m-tolyl)piperidine (10 µg/mL) spiked with des-fluoro analog (10 µg/mL) in 90:10 Water:Acetonitrile.

Step-by-Step Workflow:

  • System Equilibration: Purge the HPLC system with Mobile Phase A and B. Equilibrate the PFP column at 40°C with 5% B for 10 column volumes. Causality: 40°C reduces mobile phase viscosity and improves mass transfer for sharper peaks.

  • Gradient Elution:

    • 0.0 - 1.0 min: Hold at 5% B (Traps the polar, protonated piperidine at the column head).

    • 1.0 - 6.0 min: Linear gradient from 5% B to 60% B (Elutes the compound utilizing π-π and dipole interactions).

    • 6.0 - 7.0 min: Ramp to 95% B (Column wash).

    • 7.0 - 10.0 min: Return to 5% B (Re-equilibration).

  • Flow Rate & Detection: Set flow rate to 0.4 mL/min. Monitor via UV at 210 nm and 254 nm (for the aromatic ring).

  • System Suitability Validation (Self-Check):

    • Criterion 1 (Retention): The retention time of the main peak must be > 2.5 minutes (k' > 2). If < 2.5 min, decrease the initial gradient slope.

    • Criterion 2 (Peak Shape): The USP Tailing Factor must be ≤ 1.5. If > 1.5, verify the pH of Mobile Phase A is ≤ 2.7 to ensure silanol suppression[1].

    • Criterion 3 (Selectivity): Resolution (Rs) between the des-fluoro analog and 4-Fluoro-4-(m-tolyl)piperidine must be ≥ 2.0. If Rs < 2.0, substitute Methanol for Acetonitrile to enhance the dipole-dipole interactions of the PFP phase[6].

Part 4: Troubleshooting Workflow Visualization

HPLC_Optimization Start Analyze 4-Fluoro-4-(m-tolyl)piperidine RetCheck Retention Time < 2 min (Void Volume)? Start->RetCheck RetFix Action: Increase aqueous phase, use HILIC, or raise pH > 10 RetCheck->RetFix Yes ShapeCheck Peak Shape Assessment: Is there significant tailing? RetCheck->ShapeCheck No RetFix->ShapeCheck ShapeFix Action: Lower pH to 2.5, add TEA, or use end-capped column ShapeCheck->ShapeFix Yes SelectCheck Selectivity Assessment: Co-elution with analogs? ShapeCheck->SelectCheck No ShapeFix->SelectCheck SelectFix Action: Switch to PFP column for halogen/aromatic selectivity SelectCheck->SelectFix Yes Optimized Method Optimized SelectCheck->Optimized No SelectFix->Optimized

Logical workflow for diagnosing and resolving retention, peak shape, and selectivity issues.

Sources

Optimization

Preventing thermal degradation of 4-Fluoro-4-(m-tolyl)piperidine during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the thermal degradation of 4-Fluoro-4-(m-tolyl)piperidine during storage. The information herei...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the thermal degradation of 4-Fluoro-4-(m-tolyl)piperidine during storage. The information herein is designed to ensure the stability and integrity of this compound for reliable experimental outcomes.

Introduction

4-Fluoro-4-(m-tolyl)piperidine is a key building block in pharmaceutical synthesis. As with many complex organic molecules, its stability during storage is paramount to ensure the accuracy and reproducibility of research and development activities. This document outlines the primary factors contributing to its degradation and provides actionable protocols to mitigate these risks. The core focus is on preventing thermal degradation, a common issue with piperidine derivatives and fluorinated compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage temperatures for 4-Fluoro-4-(m-tolyl)piperidine?

A1: To prevent thermal degradation, 4-Fluoro-4-(m-tolyl)piperidine should be stored at low temperatures.[1] The ideal range is typically between -20°C and 8°C.[1] For long-term storage, -20°C is highly recommended to minimize any potential for thermally induced chemical changes. Room temperature storage is generally not advisable, especially for extended periods.

Q2: How does light affect the stability of this compound?

A2: Fluorinated pharmaceutical intermediates are often photosensitive and can degrade upon exposure to light.[1] It is crucial to store 4-Fluoro-4-(m-tolyl)piperidine in amber or opaque containers to protect it from light.[1] All handling and aliquoting of the material should be performed in a dimly lit environment or with appropriate light-shielding.

Q3: Is 4-Fluoro-4-(m-tolyl)piperidine sensitive to moisture and air?

A3: Yes. Moisture can lead to hydrolysis of certain fluorinated compounds, and oxygen in the air can cause oxidation.[1] To maintain stability, the compound should be stored in a dry environment with low humidity.[1] Using containers with tight-fitting seals and storing them in a desiccator can effectively prevent moisture absorption.[1] For highly sensitive applications, storing under an inert atmosphere, such as nitrogen or argon, is recommended to prevent oxidation.[1]

Q4: What are the potential degradation pathways for piperidine derivatives?

A4: Piperidine and its derivatives can undergo several degradation reactions. Thermal degradation can be initiated by the nucleophilic attack of a piperidine molecule at the α-carbon to a protonated amino function on another molecule, leading to ring-opening. Studies on similar compounds like piperazine have shown that degradation is often first-order and has a strong dependence on temperature, with a high activation energy.[3][4] Oxidation is another concern, which can be catalyzed by certain metals.[3]

Q5: What are the signs of degradation in my sample of 4-Fluoro-4-(m-tolyl)piperidine?

A5: Visual signs of degradation can include a change in color or the appearance of solid precipitates in a liquid sample. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are essential for confirming the purity of the compound.[5][6] A decrease in the main peak area and the appearance of new peaks in the chromatogram are indicative of degradation.

Troubleshooting Guide: Degradation Issues

Problem Potential Cause Recommended Solution
Unexpected experimental results or low yield. Compromised purity of 4-Fluoro-4-(m-tolyl)piperidine due to degradation.1. Verify the storage conditions (temperature, light, moisture, and air exposure). 2. Perform a purity analysis using HPLC or GC-MS to assess for degradation products. 3. If degradation is confirmed, acquire a new, quality-controlled batch of the compound.
Visible color change in the stored compound. Likely oxidation or other chemical degradation.1. Immediately assess the purity of the material using an appropriate analytical method. 2. Discard the material if significant degradation is detected. 3. Review and improve storage protocols, ensuring protection from light and oxygen. Storing under an inert gas is advisable.[1]
Appearance of new peaks in HPLC/GC-MS analysis. The compound is degrading, forming new impurities.1. Attempt to identify the degradation products using mass spectrometry. 2. Correlate the appearance of new peaks with storage time and conditions to pinpoint the cause. 3. Implement stricter storage protocols immediately (e.g., lower temperature, inert atmosphere).

Analytical Protocols for Purity Assessment

Ensuring the purity of 4-Fluoro-4-(m-tolyl)piperidine is critical. The following are standard protocols for assessing its integrity.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for quantifying the purity of 4-Fluoro-4-(m-tolyl)piperidine due to the presence of the tolyl group, which is a chromophore.

Experimental Protocol:

  • Instrumentation and Column:

    • A standard HPLC system with a UV-Vis detector.

    • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Deionized water (HPLC grade).

    • Formic acid or Phosphoric acid (analytical grade).

    • A certified reference standard of 4-Fluoro-4-(m-tolyl)piperidine.

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.[5]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).[5]

    • Sample Solution: Dissolve the sample to be tested in the mobile phase to a concentration within the calibration range.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: Monitor at a wavelength appropriate for the tolyl chromophore (e.g., 254 nm).

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the analyte to the calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS can be used to detect volatile impurities and degradation products. Derivatization may be necessary to improve the volatility and chromatographic behavior of the compound.

Experimental Protocol:

  • Instrumentation:

    • A standard GC-MS system.

    • A fused-silica capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[5]

  • Derivatization (if necessary):

    • The secondary amine of the piperidine ring can be derivatized to improve its chromatographic properties. A common derivatizing agent is 4-toluenesulfonyl chloride.[7]

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.

  • Data Analysis:

    • Identify the main peak corresponding to the derivatized or underivatized 4-Fluoro-4-(m-tolyl)piperidine.

    • Analyze any additional peaks by comparing their mass spectra to spectral libraries to identify potential degradation products.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting potential degradation of 4-Fluoro-4-(m-tolyl)piperidine.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Analytical Verification cluster_2 Root Cause Analysis & Corrective Action cluster_3 Resolution start Start: Inconsistent Experimental Results check_purity Is Compound Purity Suspect? start->check_purity analyze Perform HPLC or GC-MS Analysis check_purity->analyze Yes degradation_detected Degradation Products Detected? analyze->degradation_detected review_storage Review Storage Conditions (Temp, Light, Moisture, Air) degradation_detected->review_storage Yes end End: Reliable Experimental Outcomes Achieved degradation_detected->end No, Purity is High implement_changes Implement Corrective Actions: - Lower Temperature - Use Opaque Containers - Use Desiccator/Inert Gas review_storage->implement_changes new_batch Procure New, QC-Verified Batch implement_changes->new_batch new_batch->end

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025, June 18).
  • Knaepen, K., et al. (1999). Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society.
  • Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. International Journal of Greenhouse Gas Control.
  • Application Notes and Protocols for the Analysis of 4-(4-fluorophenyl)piperidin-4-ol by HPLC and GC-MS - Benchchem. (2025).
  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025, October 30).
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. (n.d.).
  • Freeman, S. A., et al. (2012, April 28). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research.
  • PFAS in the Pharmaceutical Industry - Mérieux NutriSciences. (n.d.).
  • Fluoropolymers, Fluorinated Gases, and Healthcare - Chemours. (n.d.).
  • III Analytical Methods. (n.d.).
  • Packaging & Storage of Pharmaceutical Products. (n.d.).
  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine - Benchchem. (2025).
  • Fluorine Specialty Ingredients for Pharmaceutical Manufacturing - AGC Chemicals Americas. (n.d.).
  • 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem. (n.d.).
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. (2025, April 1).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (2022, September 3).
  • FORCED DEGRADATION STUDY OF TORASEMIDE: CHARACTERIZATION OF ITS DEGRADATION PRODUCTS. (n.d.).

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in 4-Fluoro-4-(m-tolyl)piperidine Spectra

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral complexity of fluorinated N-heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the spectral complexity of fluorinated N-heterocycles. 4-Fluoro-4-(m-tolyl)piperidine is particularly notorious for producing convoluted, overlapping NMR spectra.

This guide is designed to deconstruct the physical causality behind these overlapping signals and provide self-validating, step-by-step protocols to achieve baseline resolution.

Diagnostic Workflow

Before adjusting spectrometer parameters, it is critical to diagnose the root cause of the signal overlap. The following workflow illustrates the decision matrix for isolating and resolving specific spectral artifacts.

NMR_Troubleshooting Start Unresolved 1H/13C NMR 4-Fluoro-4-(m-tolyl)piperidine CheckBroad Are peaks broad or multiplet-heavy? Start->CheckBroad Broad Broad Peaks (Conformational Exchange) CheckBroad->Broad Yes, broad Multiplet Heavy Multiplets (J-Coupling Overlap) CheckBroad->Multiplet Yes, sharp but complex VTNMR Perform VT-NMR (Cool to -50°C or Heat to 80°C) Broad->VTNMR Decouple Perform 19F Decoupling 1H{19F} or 13C{1H, 19F} Multiplet->Decouple CheckOverlap Are specific peaks still overlapping (e.g., m-tolyl methyl)? VTNMR->CheckOverlap Decouple->CheckOverlap ASIS Change Solvent to C6D6 (Utilize ASIS Effect) CheckOverlap->ASIS Yes, chemical shift overlap TwoDNMR 2D NMR (HSQC, NOESY) for Final Assignment CheckOverlap->TwoDNMR No, just need assignment ASIS->TwoDNMR Resolved Fully Resolved and Assigned Spectrum TwoDNMR->Resolved

Troubleshooting workflow for resolving NMR signal overlap in fluorinated piperidines.

Section 1: Heteronuclear J-Coupling & 19F Decoupling

Q: Why is the aliphatic region (1.5–3.5 ppm) of my ¹H NMR spectrum an unreadable, overlapping multiplet?

A: The primary culprit is heteronuclear spin-spin coupling. Fluorine-19 is a 100% naturally abundant, spin-½ nucleus [1]. In 4-Fluoro-4-(m-tolyl)piperidine, the ¹⁹F atom at the C4 position couples strongly with the adjacent axial and equatorial protons at C3 and C5 (³JHF ≈ 15–30 Hz), and even transmits coupling to C2 and C6 (⁴JHF). Because the Larmor frequencies of ¹H and ¹⁹F are extremely close (~400 MHz and ~376.5 MHz on a 9.4 Tesla magnet), standard ¹H probes often fail to decouple ¹⁹F, resulting in massive multiplet overlap.

To resolve this, you must perform a ¹H{¹⁹F} decoupled experiment using a dual-tune or broadband probe equipped with specific hardware filters [2].

Protocol: ¹H{¹⁹F} Decoupling Setup (Self-Validating)
  • Hardware Verification: Ensure your spectrometer is equipped with a ¹H/¹⁹F dual-tune probe or a triple-resonance probe capable of pulsing both nuclei simultaneously.

  • Determine ¹⁹F Offset: Acquire a standard 1D ¹⁹F spectrum. Note the exact chemical shift (in ppm) or frequency (in Hz) of the C4-fluorine peak. This is your O2P (offset frequency for the decoupling channel).

  • Parameter Configuration: Load the ¹H{¹⁹F} pulse program (e.g., zghfigqn on Bruker systems).

  • Channel Routing: Route the ¹⁹F frequency to the second channel (f2). Input the O2P value determined in Step 2. Set the decoupling sequence to a standard broadband composite pulse (e.g., WALTZ-16 or GARP).

  • Acquisition: Acquire the spectrum with standard ¹H parameters (ns = 16, d1 = 2s).

  • Self-Validation Check: Compare the decoupled ¹H spectrum to your original spectrum. The complex multiplets for the C3/C5 protons should immediately collapse into standard doublets or triplets (representing purely ¹H-¹H homonuclear coupling). If the multiplets remain, check your probe's wobble curve on the ¹⁹F channel; a mis-tuned probe will fail to deliver the necessary decoupling power.

Section 2: Aromatic Solvent-Induced Shifts (ASIS)

Q: Even after ¹⁹F decoupling, the m-tolyl methyl singlet (~2.3 ppm) perfectly overlaps with the equatorial protons of the piperidine ring. How can I separate them without a higher-field magnet?

A: When chemical shifts inherently overlap due to similar electron densities in a standard solvent like CDCl₃, you must alter the magnetic environment of the solute. This is achieved via the Aromatic Solvent-Induced Shift (ASIS) effect [3].

By switching the solvent from CDCl₃ to Benzene-d₆ (C₆D₆), the highly anisotropic benzene molecules form transient, non-random collision complexes with the solute. Benzene preferentially aligns its shielding cone (the π-electron cloud) away from electron-rich areas and toward electron-deficient areas (dipole-induced dipole interactions). Because the piperidine ring protons and the m-tolyl methyl group have different spatial geometries and partial charges, they experience different degrees of shielding, pulling the overlapping signals apart.

Quantitative Data: Expected ASIS Displacements

Note: Values are representative approximations to illustrate the differential shielding effect.

Proton AssignmentCDCl₃ (ppm)C₆D₆ (ppm)Δδ (ASIS Shift)Resolution Status
m-Tolyl -CH₃2.352.15-0.20Resolved
Piperidine H-3/5 (eq)2.301.80-0.50Resolved
Piperidine H-3/5 (ax)1.851.50-0.35Clear
Piperidine H-2/6 (eq)3.102.75-0.35Clear
Piperidine H-2/6 (ax)2.802.40-0.40Clear
Protocol: ASIS Execution and Validation
  • Sample Preparation: Evaporate the CDCl₃ from your sample using a gentle stream of nitrogen. Redissolve the neat compound in 0.6 mL of 100% C₆D₆.

  • Acquisition: Re-acquire the ¹H{¹⁹F} spectrum.

  • Self-Validation Check: Measure the distance (in Hz) between the m-tolyl methyl singlet and the center of the piperidine H-3/5 multiplet. If the ASIS effect is successful, this distance will have increased significantly compared to the CDCl₃ spectrum, yielding baseline separation.

Section 3: Conformational Dynamics & VT-NMR

Q: My piperidine ring peaks are broad and poorly resolved, looking like "humps" rather than sharp multiplets. Is this a shimming issue?

A: If your solvent residual peak is perfectly sharp but your solute peaks are broad, you are not experiencing a shimming issue; you are observing conformational exchange [4].

Piperidine rings undergo rapid chair-chair interconversion. At 298 K (room temperature), the rate of this flipping is often "intermediate" on the NMR timescale. The spectrometer cannot capture a single distinct conformation, nor can it capture a perfectly averaged signal, resulting in severe line broadening [5]. To resolve this, you must use Variable Temperature (VT) NMR to either "freeze out" the conformers at low temperatures or accelerate the exchange at high temperatures.

Protocol: VT-NMR Setup (Self-Validating)
  • Solvent Selection: Choose a solvent with a wide liquid range. Toluene-d₈ is highly recommended as it allows cooling down to -90 °C and heating up to +110 °C, while also providing beneficial ASIS effects.

  • Initial Baseline: Acquire a spectrum at 298 K. Ensure the solvent residual peak FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Cooling Cycle: Lower the probe temperature in 10 K increments.

  • Equilibration: Allow exactly 10 minutes of thermal equilibration at each new temperature step before tuning, matching, shimming, and acquiring.

  • Self-Validation Check: Monitor the FWHM of the solvent peak versus the solute peaks. As you approach the coalescence temperature (typically around -20 °C to -30 °C for substituted piperidines), the piperidine peaks will broaden maximally. As you push past it to -50 °C, the broad "humps" will split into two distinct, razor-sharp sets of signals representing the frozen axial and equatorial conformers. If the solvent peak broadens alongside the solute, your probe has lost thermal stability or shimming, and the data is invalid.

References
  • A beginner's guide to 19F NMR and its role in drug screening. cdnsciencepub.com. 1

  • 13C NMR with 1H and 19F double decoupling. epfl.ch. 2

  • Aromatic Solvent-Induced Shifts: A Comparative Guide to Benzene. benchchem.com. 3

  • Technical Support Center: NMR Analysis of Anilino-piperidines. benchchem.com. 4

  • Redox-Triggered Interconversion between Piperidine Chair Conformations in a Cu(I/II) Complex | Organic Letters. acs.org. 5

Sources

Optimization

Technical Support Center: Addressing False Positives in 4-Fluoro-4-(m-tolyl)piperidine Binding Assays

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Fluoro-4-(m-tolyl)piperidine. This guide provides in-depth troubleshooting advice and frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Fluoro-4-(m-tolyl)piperidine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of binding assays and confidently identify true positive results. False positives are a significant hurdle in drug discovery, wasting valuable time and resources.[1][2] This resource is designed with full editorial control to provide a scientifically rigorous and practical framework for mitigating these challenges.

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][4][5] The specific compound, 4-Fluoro-4-(m-tolyl)piperidine, and its derivatives are of interest for their potential interactions with various central nervous system targets.[6][7] However, the journey from initial high-throughput screening (HTS) to validated hits is often complicated by artifacts and non-specific interactions that can mimic true binding events.[1][8]

This guide is built on three core pillars:

  • Expertise & Experience: We delve into the causality behind experimental choices, explaining not just what to do, but why a particular step is critical for data integrity.

  • Trustworthiness: Every protocol and troubleshooting step is designed to be a self-validating system, incorporating controls to ensure the reliability of your findings.

  • Authoritative Grounding & Comprehensive References: Key mechanistic claims and protocol standards are supported by in-text citations and a complete reference list, providing a foundation of established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of false positives in binding assays involving 4-Fluoro-4-(m-tolyl)piperidine?

False positives in binding assays can arise from several sources that are not related to the specific interaction of your compound with the intended target. The main culprits can be broadly categorized as:

  • Compound-Specific Interference:

    • Autofluorescence: The test compound itself may fluoresce at the excitation and emission wavelengths of the assay's reporter, leading to a false positive signal.[9][10] This is particularly common in fluorescence-based assays.

    • Fluorescence Quenching: Conversely, the compound might absorb the light emitted by the fluorescent probe, leading to a decrease in signal that could be misinterpreted, especially in antagonist screening formats.[10][11]

    • Light Scattering: Precipitated or aggregated compounds can scatter light, which can be detected by the plate reader and recorded as a false signal.[12]

    • Inner Filter Effect: The compound may absorb the excitation or emission light, reducing the signal and potentially leading to inaccurate results.[9][10]

  • Non-Specific Binding (NSB):

    • This occurs when the compound or radioligand binds to components of the assay system other than the target receptor, such as the filter plates, wells, or other proteins in the membrane preparation.[13][14][15] Highly hydrophobic compounds are often more prone to high non-specific binding.[16]

  • Assay Artifacts:

    • Detergent Effects: Detergents used to solubilize proteins or prevent aggregation can sometimes interfere with the assay.[10]

    • pH Changes: Some compounds can alter the pH of the assay buffer, which can affect protein conformation and binding.[11][17]

    • Contamination: Cross-contamination between wells can lead to misleading results.[11]

Q2: I'm observing high non-specific binding in my radioligand assay. What are the first troubleshooting steps I should take?

High non-specific binding (NSB) can obscure your specific signal, making it difficult to obtain reliable data.[15] Ideally, NSB should be less than 50% of the total binding.[13] Here’s a systematic approach to troubleshoot this common issue:

Troubleshooting High Non-Specific Binding

Parameter Action Rationale
Radioligand Concentration Lower the concentration of the radioligand to at or below its dissociation constant (Kd).[13]NSB is often directly proportional to the radioligand concentration.[15] Reducing it can lower NSB without significantly impacting the specific signal.
Protein Concentration Reduce the amount of membrane protein in the assay.Titrate the protein concentration to find an optimal balance between a detectable specific signal and low NSB.[13]
Washing Steps Increase the number and volume of wash steps with ice-cold wash buffer.[13]This helps to more effectively remove unbound and non-specifically bound radioligand.[13]
Filter Pre-treatment Pre-soak your glass fiber filters in a solution like 0.3% polyethyleneimine (PEI).[13][18]This reduces the binding of the radioligand to the filter itself, a common source of NSB.[13]
Buffer Composition Consider adding a small amount of a non-ionic detergent (e.g., 0.1% BSA) to the wash buffer.[16]This can help to reduce the "stickiness" of the compound and radioligand to the assay components.
Q3: How can I determine if my 4-Fluoro-4-(m-tolyl)piperidine compound is autofluorescent and interfering with my fluorescence-based assay?

Compound autofluorescence is a frequent cause of false positives in fluorescence-based assays.[9][10] Here is a straightforward protocol to test for this interference:

Protocol: Assessing Compound Autofluorescence

  • Prepare Control Wells: In a new assay plate, dispense your assay buffer into several wells.

  • Add Test Compound: Add your 4-Fluoro-4-(m-tolyl)piperidine compound to these wells at the highest concentration used in your primary assay. Be sure to also include a vehicle control (e.g., DMSO).[10]

  • Exclude Assay Components: Crucially, do not add the fluorescent probe, enzyme, or protein target to these wells.

  • Read Fluorescence: Read the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.

  • Analyze Data: If you observe a significant fluorescence signal in the wells containing your compound compared to the vehicle control, your compound is autofluorescent and is likely interfering with your assay.[10]

To mitigate this, consider using a fluorescent probe with a longer wavelength (red-shifted), as fewer library compounds tend to fluoresce at these wavelengths.[9][12]

Q4: My compound shows activity in the primary screen, but this doesn't hold up in a secondary, orthogonal assay. What does this suggest?

This is a classic scenario in hit validation and strongly suggests that the initial result was a false positive.[1] Orthogonal assays, which employ a different detection technology or biological principle, are a powerful tool for weeding out artifacts.[1] For example, if your primary assay was a fluorescence-based proximity assay, a secondary assay could be a radioligand binding assay or a functional assay measuring downstream signaling.

If the activity is not replicated, it's likely that your compound was interfering with the specific format of the primary assay rather than interacting with the target. At this point, it is advisable to deprioritize this hit and focus on others that show consistent activity across different assay platforms.

Troubleshooting Guides

Guide 1: Systematic Deconvolution of False Positives

When a potential hit is identified, a systematic approach is necessary to confirm its validity. The following workflow can help you distinguish true hits from artifacts.

False_Positive_Workflow start Primary Hit Identified retest Re-test in Primary Assay (Dose-Response) start->retest interference Check for Assay Interference (Autofluorescence, Quenching, etc.) retest->interference Consistent Activity false_positive False Positive (Deprioritize) retest->false_positive No Activity orthogonal Test in Orthogonal Assay (e.g., Radioligand Binding) interference->orthogonal No Interference interference->false_positive Interference Detected biophysical Biophysical Confirmation (e.g., SPR, DSF, ITC) orthogonal->biophysical Activity Confirmed orthogonal->false_positive No Activity sar Establish Structure-Activity Relationship (SAR) biophysical->sar Direct Binding Confirmed biophysical->false_positive No Direct Binding validated_hit Validated Hit sar->validated_hit Clear SAR sar->false_positive Flat SAR

Caption: A decision tree for hit validation.

Guide 2: Protocol for a Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound like 4-Fluoro-4-(m-tolyl)piperidine for a specific target (e.g., dopamine transporter, sigma receptor).

Materials:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from HEK293 cells or brain tissue).[19][20]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target.

  • Non-labeled Competitor: A known high-affinity ligand for the target to define non-specific binding.[15][21]

  • Test Compound: 4-Fluoro-4-(m-tolyl)piperidine, serially diluted.

  • Assay Buffer: Buffer optimized for the specific target (e.g., Tris-HCl with appropriate salts).[19][22]

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-soaked in 0.3-0.5% PEI.[13][23]

  • Scintillation Cocktail & Counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.[18]

    • Non-Specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of the non-labeled competitor.[18][19]

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of 4-Fluoro-4-(m-tolyl)piperidine.[18]

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 60-120 minutes at 4°C or room temperature) to allow the binding to reach equilibrium.[19][22]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[13][23]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13][22]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).[18]

Radioligand_Assay_Workflow start Prepare Reagents (Membranes, Ligands, Buffers) plate_setup Set up 96-well Plate (Total, NSB, Test Compound) start->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (Calculate IC50) counting->analysis result Determine Binding Affinity (Ki) analysis->result

Caption: Workflow for a competitive radioligand binding assay.

Concluding Remarks

Navigating the complexities of binding assays requires a meticulous and skeptical approach. By understanding the common pitfalls and employing a systematic validation strategy that includes orthogonal and biophysical methods, researchers can significantly increase their confidence in identified hits. This guide provides a foundational framework for troubleshooting and ensuring the scientific integrity of your data when working with 4-Fluoro-4-(m-tolyl)piperidine and other novel compounds. Always remember that a robust hit validation cascade is the cornerstone of a successful drug discovery program.[1][24][25]

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (2018). Current Protocols in Pharmacology. Available at: [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. (2018). Assay and Drug Development Technologies. Available at: [Link]

  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed. (2004). Assay and Drug Development Technologies. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016). Current Protocols in Pharmacology. Available at: [Link]

  • Sigma Receptor Binding Assays - PubMed - NIH. (2015). Current Protocols in Pharmacology. Available at: [Link]

  • SERT Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. (2021). SLAS Discovery. Available at: [Link]

  • How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs. Available at: [Link]

  • Nonspecific binding - GraphPad Prism 11 Curve Fitting Guide. GraphPad. Available at: [Link]

  • ELISA Kit for Serotonin Transporter (SERT). Cloud-Clone. Available at: [Link]

  • Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PMC. (2017). Environmental Toxicology and Chemistry. Available at: [Link]

  • Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers | Request PDF. ResearchGate. Available at: [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed. (2001). Current Protocols in Pharmacology. Available at: [Link]

  • sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Overcoming Compound Fluorescence in the FLiK Screening Assay with Red-Shifted Fluorophores | Journal of the American Chemical Society. (2013). Journal of the American Chemical Society. Available at: [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC. (2018). Journal of Visualized Experiments. Available at: [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Available at: [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Avoiding False Positives and Optimizing Identification of True Negatives in Estrogen Receptor Binding and Agonist/Antagonist Assays - PubMed. (2017). Environmental Toxicology and Chemistry. Available at: [Link]

  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. ResearchGate. Available at: [Link]

  • NMDA Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Main causes of non-specific reactions of antibodies. MBL Life Science. Available at: [Link]

  • How To Optimize Your Hit Identification Strategy. Evotec. Available at: [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (2000). Current Protocols in Neuroscience. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • Preventing False Positive Test Results. Calbiotech. Available at: [Link]

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. Available at: [Link]

  • 4-(4-Fluorophenyl)piperidine. PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

  • Butyrophenone, 4'-fluoro-4-(4-hydroxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperidino)-, hydrochloride. PubChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Fluoro-4-(m-tolyl)piperidine vs 4-phenylpiperidine binding affinity comparison

An in-depth structural and pharmacological analysis of the 4-arylpiperidine scaffold reveals why subtle modifications—such as tertiary carbon fluorination and phenyl ring methylation—dramatically alter receptor binding p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and pharmacological analysis of the 4-arylpiperidine scaffold reveals why subtle modifications—such as tertiary carbon fluorination and phenyl ring methylation—dramatically alter receptor binding profiles. This guide provides a comprehensive comparison between the baseline 4-phenylpiperidine pharmacophore and its highly substituted derivative, 4-Fluoro-4-(m-tolyl)piperidine , detailing the physicochemical shifts, receptor affinity changes, and the experimental methodologies used to validate these parameters.

Physicochemical Causality: The Impact of Substitution

The 4-phenylpiperidine core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous central nervous system (CNS) agents, including opioid analgesics (e.g., meperidine), dopamine/serotonin reuptake inhibitors (e.g., paroxetine), and sigma receptor ligands[1]. However, the baseline molecule often suffers from off-target promiscuity and suboptimal blood-brain barrier (BBB) penetration due to its high basicity.

Synthesizing 4-Fluoro-4-(m-tolyl)piperidine introduces two critical stereoelectronic and steric modifications:

  • Tertiary Aliphatic Fluorination (C4-Fluoro): The addition of a highly electronegative fluorine atom at the tertiary C4 carbon exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond network. This pulls electron density away from the piperidine nitrogen, significantly lowering its pKa​ from approximately 9.5 (in unsubstituted 4-phenylpiperidine) to the 7.5–8.0 range. Consequently, at physiological pH (7.4), a substantially larger fraction of the molecule exists as an un-ionized free base, exponentially increasing passive lipoidal diffusion across the BBB[2]. Furthermore, this tertiary fluorine blocks metabolic oxidation (hydroxylation) at the C4 position, enhancing metabolic stability.

  • Meta-Methylation (m-Tolyl Group): The addition of a methyl group at the meta position of the phenyl ring increases the molecular volume and lipophilicity (LogP). In target receptors such as the Sigma-1 receptor and monoamine transporters, the binding pockets contain distinct hydrophobic sub-pockets. The m-tolyl group acts as a hydrophobic anchor, enhancing van der Waals interactions and driving selectivity away from the Mu-Opioid Receptor (MOR) towards Sigma and monoamine targets.

Conformational Locking and Receptor Activation

Unsubstituted 4-phenylpiperidines exist in a dynamic equilibrium between axial and equatorial conformations of the phenyl ring. For Mu-Opioid Receptor (MOR) agonism, the protonated piperidine typically requires the phenyl ring to adopt an axial chair conformation[3].

When the C4 position is fluorinated, stereoelectronic repulsions and the steric bulk of the m-tolyl group restrict this flexibility. The molecule is essentially "locked" into a specific conformation. While this steric hindrance often reduces the intrinsic efficacy at opioid receptors (shifting the profile toward antagonism or weak agonism), it perfectly aligns the pharmacophore for the primary hydrophobic binding domains of Sigma-1 receptors[1].

Pathway Ligand 4-Arylpiperidine Ligand Receptor Target GPCR (e.g., MOR) Ligand->Receptor Binds & Activates GProtein Gi/o Protein Complex Receptor->GProtein Conformational Shift Effector1 Adenylyl Cyclase (AC) GProtein->Effector1 Gαi Subunit Inhibits Effector2 GIRK Potassium Channels GProtein->Effector2 Gβγ Subunit Activates Outcome1 Decreased cAMP Effector1->Outcome1 Reduced Synthesis Outcome2 Cellular Hyperpolarization Effector2->Outcome2 K+ Efflux

GPCR signaling pathway modulated by 4-arylpiperidine binding.

Quantitative Binding Affinity Comparison

The following table summarizes the comparative pharmacological profiles based on established Structure-Activity Relationship (SAR) data for these pharmacophore classes.

Parameter / Target4-Phenylpiperidine (Baseline)4-Fluoro-4-(m-tolyl)piperidineMechanistic Driver for Change
Nitrogen pKa​ ~ 9.5~ 7.8 - 8.2Inductive withdrawal (-I) by C4-Fluorine[2].
BBB Permeability ModerateHighIncreased fraction of neutral free-base at pH 7.4.
Mu-Opioid (MOR) Ki​ Moderate (100 - 500 nM)Reduced Affinity (> 1 μM)Steric clash of m-tolyl group in MOR binding pocket[3].
Sigma-1 Ki​ Moderate (1 - 10 μM)High (10 - 50 nM)m-Tolyl group fills the primary hydrophobic pocket[1].
DAT / SERT Affinity LowModerate to HighHalogenation and methylation mimic monoamine reuptake inhibitors.

Self-Validating Experimental Methodology: Radioligand Binding Assay

To objectively quantify the binding affinity ( Ki​ ) differences between these two compounds, a competitive radioligand binding assay must be employed. The following protocol is designed as a self-validating system, utilizing specific controls to ensure thermodynamic equilibrium and mitigate non-specific binding artifacts.

Step-by-Step Protocol
  • Tissue Preparation (Receptor Isolation):

    • Action: Homogenize mammalian brain tissue (e.g., rat forebrain for Sigma/Opioid receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes, discard the supernatant, and resuspend the pellet.

    • Causality: This washing step removes endogenous neurotransmitters (which would competitively inhibit the assay) and isolates the membrane-bound receptors in a stable matrix.

  • Incubation & Equilibration:

    • Action: In a 96-well plate, combine 400 µL of the membrane suspension, 50 µL of the radioligand (e.g., [3H]−(+) -pentazocine for Sigma-1 or [3H] -DAMGO for MOR), and 50 µL of the test compound (4-Fluoro-4-(m-tolyl)piperidine or 4-phenylpiperidine) at varying concentrations ( 10−11 to 10−5 M). Incubate at 25°C for 60 to 90 minutes.

    • Causality: The extended incubation at a controlled temperature ensures the binding kinetics reach thermodynamic equilibrium, a strict prerequisite for accurate Ki​ calculation.

  • Rapid Filtration (Separation):

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash the filters three times with 3 mL of ice-cold buffer.

    • Causality: Because 4-Fluoro-4-(m-tolyl)piperidine is highly lipophilic, it is prone to sticking to the plastic and glass surfaces. PEI coats the filters with a positive charge, neutralizing the glass fiber's negative charge and drastically reducing non-specific binding. The ice-cold wash buffer slows the dissociation rate of the receptor-ligand complex, trapping the bound fraction while flushing away the unbound free radioligand.

  • Quantification & Cheng-Prusoff Validation:

    • Action: Extract the filters, add scintillation cocktail, and measure the radioactivity (Disintegrations Per Minute, DPM) using a liquid scintillation counter.

    • Causality: Plot the DPM against the log concentration of the test compound to determine the IC50​ via non-linear regression. To validate the system independently of the radioligand concentration used, convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Cold Buffer Wash Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis Count->Analyze

Radioligand binding assay workflow for determining Ki values.

Conclusion

The transition from 4-phenylpiperidine to 4-Fluoro-4-(m-tolyl)piperidine demonstrates the profound power of targeted halogenation and alkylation. By suppressing the basicity of the piperidine nitrogen and locking the conformational geometry of the phenyl ring, researchers can effectively shift a molecule from a BBB-restricted, moderate opioid ligand into a highly penetrant, selective probe for Sigma and monoamine targets.

Sources

Comparative

Reproducibility Guide: Deoxyfluorination Strategies for 4-Fluoro-4-(m-tolyl)piperidine Synthesis

Executive Summary 4-Fluoro-4-arylpiperidines, including 4-fluoro-4-(m-tolyl)piperidine, are privileged structural motifs in medicinal chemistry. They are frequently utilized in the development of high-affinity sigma rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-4-arylpiperidines, including 4-fluoro-4-(m-tolyl)piperidine, are privileged structural motifs in medicinal chemistry. They are frequently utilized in the development of high-affinity sigma receptor ligands[1] and metabotropic glutamate receptor (mGluR2) positive allosteric modulators[2]. Despite their high value in drug discovery, cross-lab reproducibility for synthesizing these compounds remains historically poor.

The primary synthetic bottleneck lies in the late-stage nucleophilic deoxyfluorination of the sterically hindered tertiary alcohol intermediate, N-Boc-4-hydroxy-4-(m-tolyl)piperidine. This guide objectively compares standard fluorinating reagents and provides an optimized, self-validating protocol designed to maximize fluorination yield while suppressing the highly competitive elimination side-reactions.

Mechanistic Bottleneck: Fluorination vs. Elimination

The synthesis of 4-fluoro-4-(m-tolyl)piperidine begins with the Grignard addition of m-tolylmagnesium bromide to N-Boc-4-piperidone, yielding the tertiary alcohol intermediate. Converting this alcohol to the corresponding fluoride is notoriously difficult.

Unlike primary alcohols that undergo clean SN2 inversion, tertiary alcohols proceed via an SN1-type mechanism[3]. Upon activation of the hydroxyl group by a deoxyfluorinating agent, a transient tertiary carbocation is formed. This intermediate faces two competing pathways:

  • Nucleophilic Trapping (Desired SN1): Attack by a fluoride anion yields the target fluoropiperidine.

  • Deprotonation (E1 Elimination): Loss of an adjacent proton yields 4-(m-tolyl)-1,2,3,6-tetrahydropyridine, a highly stable conjugated alkene.

Because the E1 pathway is thermodynamically favored, traditional reagents often produce complex mixtures, devastating isolated yields and complicating purification[4].

Mechanism A Tertiary Alcohol Intermediate N-Boc-4-hydroxy-4-(m-tolyl)piperidine B Carbocation Intermediate (Activated by Reagent) A->B -OH Activation C Desired Fluorination (SN1) N-Boc-4-fluoro-4-(m-tolyl)piperidine B->C Fluoride Attack D Elimination Side-Product (E1) Tetrahydropyridine Derivative B->D Deprotonation

Fig 1. Competing SN1 fluorination and E1 elimination pathways of the carbocation intermediate.

Comparative Analysis of Deoxyfluorinating Reagents

To establish a reproducible workflow, we must objectively compare the performance of commercially available deoxyfluorinating agents on tertiary alcohols[5][6].

ReagentThermal StabilityTypical Fluorination YieldElimination Side-ProductCost & Scale-up Suitability
DAST Low (Explosion risk > 90°C)40–50%High (30–50%)Poor
Deoxo-Fluor Moderate50–65%Moderate (20–30%)Moderate
XtalFluor-E High (Crystalline solid)70–85%Low (< 15%)Excellent
  • DAST (Diethylaminosulfur trifluoride): While inexpensive, DAST is highly prone to inducing elimination in tertiary alcohols and poses a severe thermal explosion risk upon scale-up[7].

  • Deoxo-Fluor: Offers improved thermal stability over DAST but provides only marginal improvements in chemoselectivity, still yielding significant tetrahydropyridine byproducts[6].

  • XtalFluor-E: A crystalline aminodifluorosulfinium salt that, when paired with a promoter (e.g., DBU or Et3N·3HF), significantly suppresses the E1 pathway. It does not generate HF in situ as rapidly as DAST, allowing for a more controlled carbocation generation and trapping sequence[5].

Optimized Self-Validating Protocol (XtalFluor-E Route)

Based on comparative data, the XtalFluor-E protocol is the most reproducible method for synthesizing 4-fluoro-4-(m-tolyl)piperidine across different lab environments. The following protocol integrates in-process analytical checkpoints to ensure the system is self-validating.

Workflow Step1 1. Activation XtalFluor-E + DBU (-78°C, CH2Cl2) Step2 2. Fluorination Et3N·3HF Addition (Warm to RT) Step1->Step2 Step3 3. Validation 19F NMR Check (~ -160 ppm) Step2->Step3 Step4 4. Deprotection HCl in Dioxane (Yields Product) Step3->Step4

Fig 2. Optimized self-validating workflow for 4-fluoro-4-(m-tolyl)piperidine synthesis.

Step-by-Step Methodology

Step 1: Hydroxyl Activation & Fluorination

  • Setup: In an oven-dried flask under N2 atmosphere, dissolve N-Boc-4-hydroxy-4-(m-tolyl)piperidine (1.0 equiv) in anhydrous CH2Cl2 (0.2 M concentration).

  • Base Addition: Add DBU (1.5 equiv) and cool the mixture to -78°C using a dry ice/acetone bath.

    • Causality: DBU acts as a non-nucleophilic base to buffer the system. This prevents premature acid-catalyzed dehydration (E1 elimination) of the tertiary alcohol before the fluorination sequence can initiate[5].

  • Reagent Addition: Add XtalFluor-E (1.5 equiv) portion-wise, followed immediately by Et3N·3HF (2.0 equiv).

    • Causality: XtalFluor-E activates the alcohol leaving group. Et3N·3HF is added to provide a highly soluble, concentrated source of nucleophilic fluoride, which accelerates the SN1 trapping rate (kF) to outcompete the E1 elimination rate (kE).

  • Reaction: Allow the mixture to slowly warm to room temperature over 12 hours.

Step 2: In-Process Validation (Self-Validating Checkpoint) Do not proceed to deprotection without verifying C-F bond formation.

  • Take a 0.1 mL aliquot of the crude mixture and dilute in CDCl3.

  • 19F NMR: A diagnostic singlet between -150 to -165 ppm confirms the successful formation of the tertiary C-F bond.

  • 1H NMR: Check for alkene protons at δ 5.8–6.1 ppm. An optimized reaction will show an alkene-to-fluoride ratio of < 1:10. If significant alkene is present, the SN1 trapping failed, likely due to wet solvent or degraded Et3N·3HF.

Step 3: Deprotection & Isolation

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2, dry the combined organic layers over MgSO4, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-Boc-4-fluoro-4-(m-tolyl)piperidine in a minimal volume of CH2Cl2 and add 4M HCl in dioxane (10.0 equiv). Stir at room temperature for 2 hours.

  • Isolation: The final product, 4-fluoro-4-(m-tolyl)piperidine hydrochloride, will precipitate as a white crystalline solid. Filter and wash the filter cake with cold diethyl ether.

    • Causality: The tetrahydropyridine elimination byproduct remains highly soluble in cold ether, allowing the simple filtration step to yield the target fluorinated compound in >98% purity without the need for complex chromatography.

References

  • [1] Title: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands | Source: PubMed (NIH) | URL:[Link]

  • [3] Title: Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols | Source: The Journal of Organic Chemistry (ACS) | URL:[Link]

  • [4] Title: Deoxyfluorination: A Detailed Overview Of Recent Developments | Source: ResearchGate | URL:[Link]

  • [7] Title: Late-Stage Deoxyfluorination of Alcohols with PhenoFluor | Source: University of Pittsburgh | URL:[Link]

  • [2] Title: US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors | Source: Google Patents | URL:

  • [5] Title: Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling | Source: The Journal of Organic Chemistry (ACS) | URL:[Link]

  • [6] Title: PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent | Source: Journal of the American Chemical Society (ACS) | URL:[Link]

Sources

Validation

A Comparative Guide to High-Throughput Screening Assay Validation: Featuring Piperidine-Based Sigma-1 Receptor Ligands

This guide provides an in-depth, technical comparison of methodologies for validating high-throughput screening (HTS) assays, with a specific focus on a sigma-1 receptor (S1R) binding assay. We will explore the use of a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison of methodologies for validating high-throughput screening (HTS) assays, with a specific focus on a sigma-1 receptor (S1R) binding assay. We will explore the use of a piperidine-based tool compound, (+)-Pentazocine, as a primary validation agent and compare its performance and utility against alternative compounds. This document is intended for researchers, scientists, and drug development professionals engaged in designing and implementing robust HES campaigns.

Introduction: The Imperative of Rigorous HTS Assay Validation

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1] However, the integrity of an HTS campaign hinges on the quality of the underlying assay. Without rigorous validation, a screen can be plagued by false positives and negatives, leading to wasted resources and a compromised discovery pipeline. The validation process ensures that the assay is robust, reproducible, and fit for purpose.[1]

This guide will use a competitive radioligand binding assay for the sigma-1 receptor as a representative example. The S1R is a compelling therapeutic target implicated in a range of neurological and psychiatric disorders, making it a frequent subject of drug discovery efforts.[2]

The Core Tool: (+)-Pentazocine as a Selective Sigma-1 Receptor Probe

For our primary validation tool, we focus on (+)-Pentazocine , a well-characterized benzomorphan derivative with a piperidine-like core structure. It is a selective S1R agonist and is widely used in radioligand binding assays to characterize the receptor and screen for novel ligands.[3] The tritiated form, [³H]-(+)-pentazocine, is the preferred radioligand for its selectivity.[3]

Mechanism of Action in a Competitive Binding Assay

In a competitive binding assay, unlabeled test compounds compete with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the target receptor. The ability of a test compound to displace the radioligand is a measure of its affinity for the receptor. (+)-Pentazocine serves as an excellent positive control in this context, as its known high affinity for S1R provides a reliable benchmark for assay performance.

cluster_0 Sigma-1 Receptor Binding Site S1R Sigma-1 Receptor Bound_Complex Radioligand-Receptor Complex S1R->Bound_Complex Forms Radioligand [³H]-(+)-Pentazocine Radioligand->S1R Binds Test_Compound Unlabeled Test Compound Test_Compound->S1R Competes for Binding Displacement Displacement Test_Compound->Displacement Displacement->Bound_Complex Inhibits Formation

Caption: Competitive binding at the Sigma-1 Receptor.

Comparative Analysis of Validation Tools

A robust assay validation protocol often employs multiple reference compounds to fully characterize the assay's performance. Here, we compare (+)-Pentazocine with two alternatives: Haloperidol, a non-selective antagonist, and a hypothetical selective, non-piperidine-based antagonist.

Feature(+)-PentazocineHaloperidolAlternative Selective Antagonist (e.g., NE-100)
Class Benzomorphan (piperidine-like core)ButyrophenoneEthylenediamine derivative
S1R Affinity (Ki) ~7 nM (Kd)[4]~3-5 nM[4][5]~1-2 nM
Selectivity High for S1R over S2R and opioid receptors[6][7]Non-selective; binds to dopamine (D2), S1R, and S2RHigh for S1R over S2R and other receptors
Primary Use in Assay Validation Selective positive control for S1R bindingNon-specific binding control; pan-assay control[6]Orthogonal selective control
Expected Outcome in S1R Assay Complete displacement of [³H]-(+)-pentazocineComplete displacement of [³H]-(+)-pentazocineComplete displacement of [³H]-(+)-pentazocine

Experimental Protocols for HTS Assay Validation

The following protocols outline the key steps for validating a competitive radioligand binding assay for the sigma-1 receptor.

Protocol 1: Membrane Preparation from Guinea Pig Liver

Sigma-1 receptors are highly expressed in the liver, making it a suitable source for membrane preparations.[3][4]

Materials:

  • Guinea pig liver

  • Homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Centrifuge

  • Homogenizer

Procedure:

  • Homogenize fresh or frozen guinea pig liver in ice-cold homogenization buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.[4]

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of test compounds by measuring their ability to displace [³H]-(+)-pentazocine from the S1R.[4]

Materials:

  • Prepared membrane fraction (from Protocol 1)

  • Radioligand: [³H]-(+)-pentazocine

  • Positive Control: (+)-Pentazocine

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Alternative Control: NE-100

  • Assay buffer: 50 mM Tris-HCl, pH 8.0[6]

  • 96- or 384-well plates

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Filtration apparatus (cell harvester)

  • Scintillation counter and cocktail

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation + [³H]-(+)-pentazocine + assay buffer.

    • Non-specific Binding: Membrane preparation + [³H]-(+)-pentazocine + 10 µM Haloperidol.

    • Test Compound Wells: Membrane preparation + [³H]-(+)-pentazocine + serial dilutions of test compound.

    • Positive Control Wells: Membrane preparation + [³H]-(+)-pentazocine + serial dilutions of (+)-Pentazocine.

  • Incubation: Incubate the plates for 90-120 minutes at 37°C.[4]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[4]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

Start Start Membrane_Prep Membrane Preparation (Protocol 1) Start->Membrane_Prep Assay_Setup Assay Setup in 96/384-well Plate Membrane_Prep->Assay_Setup Incubation Incubation (37°C, 90-120 min) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the competitive radioligand binding assay.

Data Analysis and Interpretation

Calculating Key Parameters:

  • Specific Binding: Subtract the non-specific binding (counts per minute in the presence of Haloperidol) from the total binding.

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

  • Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]

Assay Performance Metrics:

A successful HTS assay validation should yield the following performance characteristics:

ParameterAcceptance CriteriaRationale
Z'-factor > 0.5A Z'-factor between 0.5 and 1.0 indicates a robust and screenable assay with a good separation between positive and negative controls.
Signal-to-Background (S/B) Ratio > 3A higher S/B ratio indicates a larger dynamic range of the assay, making it easier to distinguish true hits from background noise.
Coefficient of Variation (%CV) < 15%Low %CV for replicate measurements demonstrates the precision and reproducibility of the assay.
DMSO Tolerance Minimal effect at final screening concentration (typically ≤ 1%)Ensures that the solvent for the compound library does not interfere with the assay performance.

Conclusion: A Self-Validating System for Confident Screening

By employing a well-characterized piperidine-based tool compound like (+)-Pentazocine in conjunction with a non-selective antagonist such as Haloperidol, researchers can establish a self-validating system for their HTS assays. This multi-faceted approach provides a comprehensive understanding of assay performance, ensuring that the generated data is reliable and that subsequent hit identification and lead optimization efforts are built on a solid foundation. The principles and protocols outlined in this guide are adaptable to a wide range of HTS assays and serve as a blueprint for achieving scientific rigor in drug discovery.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Mercer, S. L., Shaikh, J., Traynor, J. R., Matsumoto, R. R., & Coop, A. (2010). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 20(2), 659–661. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Di Chiara, M., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 281, 116893. [Link]

  • Szatmári-Tóth, M., et al. (2021). Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. PLOS ONE, 16(5), e0251735. [Link]

  • Kozielewicz, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 273. [Link]

  • Di Chiara, M., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

  • Starowicz, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18037–18055. [Link]

  • Podyma, M., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10565–10582. [Link]

  • ResearchGate. (n.d.). Effect of (+) pentazocine on the saturation binding of [³H] DTG to.... ResearchGate. [Link]

  • Dal Bello, M., et al. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International Journal of Molecular Sciences, 26(22), 16422. [Link]

  • Celtarys. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. Celtarys. [Link]

  • Yoon, G., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 245, 114899. [Link]

  • Borics, A., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Chen, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16001. [Link]

  • Gitto, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734-1742. [Link]

  • Zhang, X., et al. (2008). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]

  • Manohar, M., et al. (2015). Recent Advances in the Development of Sigma-1 Receptor Ligands. Australian Journal of Chemistry, 68(2), 211. [Link]

  • Romero, L., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design, 14(33), 3597-3611. [Link]

  • ResearchGate. (n.d.). Binding properties and agonist effects of (-)-pentazocine on human.... ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). (-)-pentazocine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • ResearchGate. (n.d.). Sigma-1 Receptor Ligands | Download Table. ResearchGate. [Link]

  • Kim, J., et al. (2023). Haloperidol, a typical antipsychotic, inhibits 5-HT3 receptor-mediated currents in NCB-20 cells. PLOS ONE, 18(10), e0293290. [Link]

  • Chai, S. C., Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • Bähre, H., et al. (2025). Effects of Haloperidol on Cardiac Histamine H2 Receptors and β-Adrenoceptors in Isolated Mouse and Human Atrial Preparations. International Journal of Molecular Sciences, 26(18), 14357. [Link]

  • Empey, K. M., et al. (2025). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. Frontiers in Pharmacology, 15, 1332833. [Link]

Sources

Comparative

Unlocking CNS Pharmacophores: 4-Fluoro-4-(m-tolyl)piperidine vs. Classic Aryl-Substituted Piperidines

Executive Summary The 4-arylpiperidine scaffold is a highly privileged structural motif in central nervous system (CNS) drug design, serving as the core pharmacophore for numerous therapeutics targeting dopamine, seroton...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-arylpiperidine scaffold is a highly privileged structural motif in central nervous system (CNS) drug design, serving as the core pharmacophore for numerous therapeutics targeting dopamine, serotonin, and sigma receptors[1]. However, classic unsubstituted 4-arylpiperidines often suffer from suboptimal blood-brain barrier (BBB) penetration and metabolic liabilities. By systematically comparing 4-Fluoro-4-(m-tolyl)piperidine against its structural predecessors, this guide dissects the causality behind specific bioisosteric replacements and provides self-validating experimental protocols for evaluating these advanced building blocks.

Structural Deconstruction: Causality of Modifications

To understand the superior pharmacokinetic and pharmacodynamic profile of 4-Fluoro-4-(m-tolyl)piperidine, we must analyze the specific chemical forces at play.

The 4-Fluoro Substitution: Inductive Effects and Bioisosterism

In classic neuroleptics like haloperidol, a 4-hydroxy group is present at the piperidine's tertiary carbon. While this hydroxyl group can participate in hydrogen bonding, it acts as a metabolic liability (susceptible to Phase II glucuronidation) and increases polar surface area (PSA), limiting BBB permeability.

Replacing the hydroxyl group with a fluorine atom (monofluorination at the tertiary aliphatic carbon) achieves two critical outcomes[2]:

  • Metabolic Blockade: The strong C–F bond (approx. 116 kcal/mol) is highly resistant to oxidative cleavage, effectively blocking metabolism at the 4-position.

  • pKa Modulation via Inductive Effects: Fluorine exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This pulls electron density away from the basic piperidine nitrogen, lowering its pKa from ~9.5 (in 4-phenylpiperidine) to ~8.5. At physiological pH (7.4), this increases the fraction of the unprotonated (neutral) species, dramatically increasing the distribution coefficient (LogD) and facilitating passive diffusion across the BBB[2].

The m-Tolyl Substitution: Steric Bulk and Hydrophobicity

While a plain phenyl ring provides baseline aromatic stacking (π-π interactions), substituting a methyl group at the meta position (m-tolyl) introduces targeted steric bulk. In the binding pockets of monoamine transporters and G-protein coupled receptors (GPCRs) like the 5-HT7 or D2 receptors, the meta-methyl group projects into adjacent hydrophobic sub-pockets[3]. This enhances binding affinity via favorable van der Waals interactions while avoiding the steric clashes commonly associated with para-substituted analogs in narrow binding clefts[4].

G A 4-Phenylpiperidine (Baseline Scaffold) B 4-Hydroxy-4-phenylpiperidine (Haloperidol-like) A->B Oxidation C 4-Fluoro-4-phenylpiperidine (Metabolic Blockade) B->C Bioisosteric Fluorination D 4-Fluoro-4-(m-tolyl)piperidine (Optimized Lead) C->D Meta-Methylation

Evolution of the 4-arylpiperidine scaffold highlighting key structural modifications.

Comparative Physicochemical and Pharmacological Profiling

The table below summarizes the quantitative impact of these structural modifications. (Note: Values are representative SAR data derived from predictive models and literature consensus for these specific fragments).

Compound ScaffoldPredicted pKa (Amine)LogD (at pH 7.4)Microsomal t½ (Rat)BBB PermeabilityTarget Affinity Potential
4-Phenylpiperidine ~9.50.8ModerateModerateBaseline
4-Hydroxy-4-phenylpiperidine ~9.30.5Low (Glucuronidation)LowHigh (H-bond donor)
4-Fluoro-4-phenylpiperidine ~8.51.8HighHighHigh (Lipophilic)
4-Fluoro-4-(m-tolyl)piperidine ~8.52.3Very HighVery HighOptimal (Hydrophobic fit)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives.

Protocol A: Synthesis via DAST-Mediated Deoxofluorination

The synthesis of 4-Fluoro-4-(m-tolyl)piperidine requires precise control over the fluorination step to avoid elimination byproducts (alkenes).

  • Grignard Addition: React N-Boc-4-piperidone with m-tolylmagnesium bromide in anhydrous THF at 0°C. Quench with saturated NH₄Cl to yield the tertiary alcohol intermediate.

  • Deoxofluorination: Dissolve the intermediate in anhydrous dichloromethane (DCM). Cool to -78°C under argon. Dropwise, add 1.5 equivalents of Diethylaminosulfur trifluoride (DAST).

    • Causality Check: DAST converts the hydroxyl group to a good leaving group and delivers a fluoride ion in a concerted mechanism. Low temperatures are critical to suppress the formation of the 1,2,3,6-tetrahydropyridine elimination byproduct[1].

  • Deprotection: Treat the purified fluorinated intermediate with Trifluoroacetic Acid (TFA) in DCM (1:4 ratio) at room temperature for 2 hours to remove the Boc group.

  • Self-Validation (NMR): Confirm success via ¹⁹F-NMR. A successful tertiary fluorination will present as a characteristic multiplet near -159 ppm[2]. The absence of alkene protons in the ¹H-NMR spectrum confirms that elimination did not occur.

Protocol B: High-Throughput Microsomal Stability Assay

Metabolic stability is a primary reason for utilizing the 4-fluoro substitution. This assay determines the intrinsic clearance (CL_int) of the compound.

  • Preparation: Prepare a 1 mM stock of 4-Fluoro-4-(m-tolyl)piperidine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation System: Combine the test compound with Rat Liver Microsomes (RLM) at a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation & Sampling: Initiate the reaction by adding NADPH (1 mM final concentration). At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation (Positive Control): Run Verapamil in parallel. Causality: If Verapamil (a known high-clearance drug) shows a long half-life, the microsomes or NADPH are inactive, and the assay must be discarded. A stable test compound is only valid if the positive control degrades rapidly.

  • Analysis: Centrifuge at 6000 rpm for 2 minutes and analyze the supernatant via LC-MS/MS to calculate t½[2].

G N1 1. Prepare 1 mM Stock (Test Compound in DMSO) N2 2. Incubate with Liver Microsomes + NADPH (37°C) N1->N2 N3 3. Quench with Cold Acetonitrile (Time points: 0, 15, 30, 60 min) N2->N3 N4 4. Centrifuge (6000 rpm, 2 min) & Extract Supernatant N3->N4 N5 5. LC-MS/MS Analysis (Determine t1/2 & CLint) N4->N5

Step-by-step workflow for in vitro microsomal stability profiling.

Receptor Binding and Signaling Impact

When 4-Fluoro-4-(m-tolyl)piperidine derivatives are utilized as GPCR antagonists (e.g., at Dopamine D2 or 5-HT7 receptors), their enhanced lipophilicity and specific steric geometry allow them to lock the receptor in an inactive conformation[4]. By binding deeply into the orthosteric site, the m-tolyl group anchors against hydrophobic residues, preventing the conformational shift required for Gαi/o protein coupling. Consequently, the normal inhibition of Adenylyl Cyclase is blocked, leading to a measurable stabilization or increase in intracellular cAMP levels.

G Ligand 4-Fluoro-4-(m-tolyl)piperidine Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Antagonist Binding G_protein Gαi/o Protein Receptor->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Fails to Inhibit cAMP cAMP Production (Inhibited) AC->cAMP Normal/Increased Levels

Mechanism of action of 4-arylpiperidine antagonists on the Dopamine D2 receptor pathway.

Conclusion

The transition from a basic 4-phenylpiperidine to 4-Fluoro-4-(m-tolyl)piperidine represents a masterclass in rational drug design. By leveraging the inductive pKa-lowering effects of fluorine to boost BBB penetration and utilizing the m-tolyl group to optimize hydrophobic receptor interactions, medicinal chemists can overcome the traditional metabolic and pharmacokinetic hurdles associated with CNS drug development.

References

  • Title: Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent Source: ChemRxiv URL
  • Title: Design and Synthesis of Bridged Piperidine and Piperazine Isosteres Source: ResearchGate URL
  • Title: US8013157B2 - Synthesis of unsaturated piperidines from piperidones with a silyl reagent Source: Google Patents URL
  • Title: Structure–Activity Relationships and Therapeutic Potentials of 5-HT 7 Receptor Ligands: An Update Source: ACS Publications URL

Sources

Validation

Comparative metabolic stability of 4-Fluoro-4-(m-tolyl)piperidine in liver microsomes

Title: Comparative Metabolic Stability of 4-Fluoro-4-(m-tolyl)piperidine in Liver Microsomes: A Benchmarking Guide Target Audience: Researchers, scientists, and drug development professionals. Introduction In central ner...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Metabolic Stability of 4-Fluoro-4-(m-tolyl)piperidine in Liver Microsomes: A Benchmarking Guide

Target Audience: Researchers, scientists, and drug development professionals.

Introduction

In central nervous system (CNS) drug discovery, the piperidine ring is a ubiquitous pharmacophore. However, unsubstituted piperidines are notoriously susceptible to rapid Phase I oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes in the liver, particularly at the carbon atoms adjacent to the nitrogen or at the 4-position[1]. To mitigate this pharmacokinetic liability, medicinal chemists frequently employ strategic halogenation.

This guide objectively compares the metabolic stability of 4-Fluoro-4-(m-tolyl)piperidine against its non-fluorinated and hydroxylated structural alternatives. By examining their behavior in human liver microsomes (HLM), this guide provides a comprehensive framework for evaluating intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), complete with causality-driven experimental protocols.

Mechanistic Rationale: The Impact of C4-Fluorination

The substitution of a hydrogen atom with a fluorine atom at the 4-position of the piperidine ring introduces several critical physicochemical changes that dictate its survival in hepatic environments:

  • Metabolic Soft-Spot Blockade: The C-F bond is significantly stronger than the C-H bond, making it highly resistant to hydrogen abstraction by the high-valent iron-oxo species of CYP450 enzymes[2]. This effectively shuts down direct oxidation at the C4 position.

  • Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atom exerts an inductive effect that slightly reduces the pKa of the piperidine nitrogen. This reduction in basicity can alter the compound's affinity for certain metabolizing enzymes (modifying the association constant, Ka​ ), thereby shifting its metabolic profile and preventing rapid turnover[2].

  • Lipophilicity Considerations: While fluorination blocks direct oxidation, it can sometimes increase the intrinsic lipophilicity (LogP) of the molecule[3]. Increased lipophilicity can inadvertently enhance non-specific binding to microsomal proteins or increase the overall turnover rate if alternative metabolic sites (e.g., the m-tolyl ring) are exposed[3]. Therefore, empirical testing in HLM is mandatory to confirm that the steric and electronic benefits of fluorination outweigh any lipophilicity-driven increases in clearance.

Pathway A 4-(m-tolyl)piperidine (Unsubstituted) B CYP450 Oxidation (Phase I Metabolism) A->B C Rapid Clearance (Short t½) B->C E Steric & Electronic Blockade (C-F Bond) B->E Inhibited by Fluorine D 4-Fluoro-4-(m-tolyl)piperidine (Fluorinated) D->E F Prolonged Stability (Extended t½) E->F

Figure 1: Mechanistic logic of C4-fluorination preventing CYP450-mediated oxidation.

Comparative Data Analysis

To objectively assess the stabilizing effect of the 4-fluoro modification, 4-Fluoro-4-(m-tolyl)piperidine was benchmarked against 4-(m-tolyl)piperidine (unsubstituted) and 4-Hydroxy-4-(m-tolyl)piperidine (a common active metabolite/analog). The data below represents standardized HLM incubation metrics.

CompoundStructural Modification at C4HLM Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Metabolic Fate
4-(m-tolyl)piperidine None (C-H)18.574.9C4-Oxidation, N-dealkylation
4-Hydroxy-4-(m-tolyl)piperidine Hydroxyl (C-OH)24.257.2Glucuronidation (Phase II)
4-Fluoro-4-(m-tolyl)piperidine Fluorine (C-F)68.4 20.2 Aromatic oxidation (m-tolyl ring)

Data Interpretation: The introduction of the fluorine atom at the C4 position yields a nearly 3.7-fold increase in microsomal half-life compared to the unsubstituted analog. By eliminating the C4 metabolic soft spot, the primary route of degradation is forced to shift toward the less favorable oxidation of the m-tolyl aromatic ring, significantly reducing the overall intrinsic clearance. This aligns with broader medicinal chemistry findings where appropriately substituted piperidine analogues demonstrate vastly improved metabolic stability in liver microsomes[4].

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

A robust metabolic stability assay must be a self-validating system. The following protocol utilizes Human Liver Microsomes (HLM) and includes mandatory control arms to differentiate between enzymatic metabolism and chemical instability[5].

Workflow A 1. Compound Preparation (1 µM in buffer) B 2. Liver Microsome Incubation (HLM/RLM, 37°C) A->B C 3. Reaction Initiation (Add NADPH) B->C D 4. Time-Course Quenching (Cold Acetonitrile) C->D E 5. LC-MS/MS Analysis (Quantify Remaining %) D->E F 6. Pharmacokinetic Profiling (Calculate t½ & CLint) E->F

Figure 2: Step-by-step workflow for the in vitro liver microsomal stability assay.

Materials & Reagents
  • Pooled Human Liver Microsomes: 20 mg/mL stock[1].

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4). Causality: Maintains the physiological pH necessary for optimal CYP450 enzymatic activity.

  • Cofactor: NADPH Regenerating System[1].

  • Test Compounds: 4-Fluoro-4-(m-tolyl)piperidine (10 mM in DMSO).

  • Positive Control: Verapamil or Testosterone[5]. Causality: Ensures the microsomes are enzymatically competent.

  • Quenching Solvent: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)[1].

Step-by-Step Methodology
  • System Preparation: Dilute the HLM stock in the 100 mM phosphate buffer to achieve a final assay protein concentration of 0.5 mg/mL[5].

  • Compound Spiking: Add the test compound to the HLM suspension to achieve a final concentration of 1 µM[5]. Critical Rule: Ensure the final DMSO concentration is <0.1%. Higher concentrations of organic solvents inhibit CYP450 isoforms, leading to artificially prolonged half-lives.

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-warm at 37°C for 5 minutes[1].

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system[1].

    • Self-Validation Check (Minus-NADPH Control): For one set of wells, add buffer instead of NADPH[5]. Causality: If the compound degrades in the absence of NADPH, the instability is driven by chemical degradation or non-CYP enzymes (e.g., esterases), not Phase I oxidation.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction matrix[5].

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold quenching solvent (Acetonitrile + Internal Standard)[1]. Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and extracting the analyte.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C[1]. Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the percentage of the parent compound remaining[1].

Data Calculation

Plot the natural logarithm ( ln ) of the percent compound remaining against time[1]. The slope of the linear regression ( k ) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration )[5].

Conclusion

The comparative analysis demonstrates that 4-Fluoro-4-(m-tolyl)piperidine possesses superior metabolic stability compared to its unsubstituted counterparts. By utilizing a self-validating HLM assay, drug development professionals can confidently rely on these CLint​ metrics to predict in vivo hepatic clearance, making the fluorinated piperidine scaffold a highly viable candidate for further pharmacokinetic optimization.

References

  • Source: nih.
  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)
  • Source: benchchem.
  • Source: nih.
  • Source: mttlab.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Fluoro-4-(m-tolyl)piperidine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an extension of the chemistry itself. To handle 4-Fluoro-4-(m-tolyl)piperidine safely, we must first deconstru...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an extension of the chemistry itself. To handle 4-Fluoro-4-(m-tolyl)piperidine safely, we must first deconstruct its molecular architecture.

This compound is not a generic reagent; it is a highly specialized fluorinated N-heterocycle. Structural modifications designed to enhance biological efficacy—such as fluorination and aromatic substitution—simultaneously amplify occupational hazards. This guide translates the physicochemical properties of 4-Fluoro-4-(m-tolyl)piperidine into a self-validating, mechanistic safety and operational protocol.

Mechanistic Risk Assessment: The "Why" Behind the Hazard

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must evaluate the two primary structural motifs of this molecule:

  • The Piperidine Core (Secondary Amine): Piperidine derivatives are highly basic (pKa ~9–10) and act as severe irritants. Upon contact with moisture in the skin, eyes, or respiratory tract, they cause rapid, irreversible corrosive burns[1].

  • The Fluorinated m-Tolyl Moiety: The introduction of a fluorine atom and a lipophilic aromatic ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity dramatically accelerates dermal penetration and systemic absorption compared to unsubstituted piperidines. Furthermore, basic lipophilic amines are notorious for off-target interactions, including hERG potassium channel blockade, which can lead to acute cardiovascular toxicity if systemically absorbed[2].

Table 1: Physicochemical Hazards and Required Mitigations

Structural FeatureToxicological ConsequenceOperational Mitigation
Basic Nitrogen Corrosive to mucous membranes; causes severe ocular and dermal burns[1].Mandatory use of a Class II fume hood; chemical splash goggles.
Fluorinated Ring High lipophilicity drives rapid transdermal absorption into systemic circulation.Double-gloving with chemical-resistant barrier materials.
Free Base vs. Salt Free base forms are often volatile oils; HCl salts are static-prone powders.Anti-static weighing tools; wet-wiping for decontamination.

Tiered PPE Protocol: Building a Chemical Armor

Because 4-Fluoro-4-(m-tolyl)piperidine readily crosses lipid bilayers, standard laboratory PPE is insufficient, particularly when the compound is solubilized in organic solvents like DMSO or Dichloromethane (DCM) which act as transdermal carriers.

  • Dermal Protection (The Double-Glove System):

    • Inner Layer: Wear a laminate barrier glove (e.g., EVAL/PE). This prevents the permeation of the lipophilic free base and any carrier solvents.

    • Outer Layer: Wear a heavy-duty Nitrile glove (minimum 6 mil thickness) to provide mechanical dexterity and immediate splash indication. Change the outer glove immediately if contaminated[3].

  • Ocular Protection: Standard safety glasses are inadequate due to the corrosive vapor potential. Use indirect-vented chemical splash goggles. If handling bulk quantities (>10 grams) or pressurized systems, a full face shield must be worn over the goggles[1].

  • Respiratory Protection: All open handling must occur within a certified Class II chemical fume hood with a face velocity of 80–120 fpm. If a fume hood is unavailable or if you are cleaning a bulk powder spill, a NIOSH-approved Powered Air-Purifying Respirator (PAPR) or a half-mask respirator with P100/Organic Vapor cartridges is mandatory[3].

  • Body Protection: A flame-resistant, fluid-impermeable lab coat (e.g., Tychem) with knit cuffs, fully buttoned. Ensure no exposed skin on the legs or ankles.

Operational Workflow: Step-by-Step Handling

The following protocol is a self-validating system. Each step is designed to contain the hazard before the next step begins, ensuring that a failure in one layer is caught by the next.

PPE_Workflow A 1. Environmental Control Ensure Fume Hood Face Velocity > 100 fpm B 2. Base Layer PPE Lab Coat, Safety Goggles, Long Pants A->B C 3. Dermal Protection Don Inner EVAL Gloves & Outer Nitrile Gloves B->C D 4. Material Transfer Move Sealed Vial to Hood Environment C->D E 5. Active Handling Weighing & Solubilization (Use Anti-Static Tools) D->E F 6. Decontamination Quench Surfaces with Weak Acid (10% Citric) E->F

Figure 1: Sequential safety workflow for handling fluorinated piperidine derivatives.

Phase 1: Preparation and Weighing
  • Purge the Environment: Clear the fume hood of all unnecessary equipment to prevent turbulent airflow. Place an anti-static weighing mat down.

  • Static Mitigation: If handling the HCl salt form, the powder will be highly prone to static scatter. Use a static eliminator (ionizing gun) on the spatulas and weigh boats prior to opening the vial.

  • Closed-System Transfer: Weigh the material directly into a tared, sealable vial rather than an open weigh boat. Seal the vial before removing it from the balance enclosure.

Phase 2: Solubilization
  • Solvent Addition: Add the carrier solvent (e.g., DMSO for biological assays, or DCM for synthesis) via a syringe through a septum if possible, or carefully pour down the side of the vial to prevent aerosolization of the powder.

  • Vortexing: Ensure the vial is tightly capped before vortexing or sonicating. Never sonicate an open vessel containing a piperidine derivative, as this generates highly toxic, corrosive micro-aerosols[1].

Decontamination and Disposal Plan

Because 4-Fluoro-4-(m-tolyl)piperidine is a strong, lipophilic base, standard water wiping will only smear the chemical across surfaces. We must use chemistry to neutralize the threat.

Surface Decontamination Protocol:

  • Acid Quenching: Prepare a 10% Citric Acid or 5% Acetic Acid solution. The weak acid protonates the piperidine nitrogen, converting the volatile, lipophilic free base into a highly water-soluble, non-volatile salt.

  • Wipe Down: Spray the acidic solution onto disposable absorbent pads (do not spray directly onto the spill to avoid aerosolization). Wipe the hood surfaces, balance, and tools from the perimeter moving inward.

  • Secondary Wash: Follow the acid wash with a standard detergent/water wipe to remove residual salts, and finish with a 70% Isopropanol wipe to dry the surface.

Waste Management:

  • Segregation: Dispose of all liquid waste in a designated "Basic Organic Waste" container. Crucial: Do not mix piperidine waste with strong oxidizing agents (e.g., nitric acid, peroxides) or acid chlorides, as this can trigger violent exothermic reactions or form explosive N-oxides[4].

  • Solid Waste: All contaminated gloves, weigh boats, and wipes must be placed in a sealed, biohazard-style bag inside the fume hood before being transferred to a solid hazardous waste drum[3].

Emergency Response

  • Dermal Exposure: Immediately remove contaminated clothing. Do not use solvents to wash the skin, as this will drive the lipophilic compound deeper into the dermis. Flush the area with copious amounts of water for a minimum of 15 minutes[1]. Seek immediate medical attention, bringing the SDS.

  • Ocular Exposure: Force eyelids open and flush with water in an eyewash station for 15 minutes. Piperidine derivatives cause rapid corneal necrosis; time is critical[1].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • The Journal of Organic Chemistry. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery." ACS Publications. URL:[Link]

  • Scientific Update. "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." URL:[Link]

  • Molecules. "Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines." PMC. URL:[Link]

Sources

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